molecular formula C6H7ClN2O2 B13674645 (4-Chloro-2-methoxypyrimidin-5-yl)methanol

(4-Chloro-2-methoxypyrimidin-5-yl)methanol

Cat. No.: B13674645
M. Wt: 174.58 g/mol
InChI Key: AQMDSPBRNUOXGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-2-methoxypyrimidin-5-yl)methanol (CAS 2386527-13-3) is a high-value pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile chemical building block, particularly in the synthesis of more complex heterocyclic systems. Its molecular formula is C 6 H 7 ClN 2 O 2 and it has a molecular weight of 174.59 g/mol . Pyrimidine-based scaffolds, like this methanol derivative, are fundamental in the development of novel therapeutic agents. Research into analogous pyrimidine compounds highlights their potential in targeting essential enzymes in pathogens . For instance, structurally related 2,4-disubstituted pyrimidines have been identified as potent inhibitors of plasmodial kinases (PfGSK3 and PfPK6), establishing the pyrimidine core as a privileged structure in antimalarial drug discovery . Furthermore, pyrimido[4,5-d]pyrimidines, which can be synthesized from such precursors, demonstrate a wide range of biological activities, including anticancer, antiviral, and antibacterial effects . This compound requires specific storage and handling to maintain stability. It is recommended to be stored under an inert atmosphere and kept at 2-8°C . As a safety precaution, this product is labeled with the signal word "Warning" and has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . (4-Chloro-2-methoxypyrimidin-5-yl)methanol is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

IUPAC Name

(4-chloro-2-methoxypyrimidin-5-yl)methanol

InChI

InChI=1S/C6H7ClN2O2/c1-11-6-8-2-4(3-10)5(7)9-6/h2,10H,3H2,1H3

InChI Key

AQMDSPBRNUOXGN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=N1)Cl)CO

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (4-Chloro-2-methoxypyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and well-established synthetic pathway for (4-Chloro-2-methoxypyrimidin-5-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific principles and rationale for the chosen synthetic strategy.

Introduction: The Significance of a Functionalized Pyrimidine

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including antiviral and anticancer agents. The specific substitution pattern of (4-Chloro-2-methoxypyrimidin-5-yl)methanol, featuring a chloro, a methoxy, and a hydroxymethyl group, provides a versatile platform for further chemical modifications. The chloro substituent at the 4-position serves as a reactive handle for nucleophilic substitution, while the methoxy group at the 2-position modulates the electronic properties of the ring. The hydroxymethyl group at the 5-position offers a site for esterification, etherification, or oxidation to introduce further diversity.

This guide will detail a four-step synthesis commencing from the readily available starting material, uracil. The pathway involves a Vilsmeier-Haack formylation, a subsequent chlorination, a regioselective methoxylation, and a final reduction. Each step will be discussed in detail, emphasizing the chemical logic behind the chosen reagents and conditions.

Overall Synthesis Pathway

The synthesis of (4-Chloro-2-methoxypyrimidin-5-yl)methanol can be efficiently achieved through a four-step sequence starting from uracil. This pathway is designed for scalability and reproducibility, with each step building upon well-understood and reliable chemical transformations.

Synthesis_Pathway Uracil Uracil Intermediate1 2,4-Dihydroxy-5-pyrimidine- carboxaldehyde Uracil->Intermediate1 Vilsmeier-Haack Formylation Intermediate2 2,4-Dichloro-5-pyrimidine- carbaldehyde Intermediate1->Intermediate2 Chlorination Intermediate3 4-Chloro-2-methoxy- pyrimidine-5-carbaldehyde Intermediate2->Intermediate3 Selective Methoxylation FinalProduct (4-Chloro-2-methoxy- pyrimidin-5-yl)methanol Intermediate3->FinalProduct Reduction

Caption: Overall synthetic route to (4-Chloro-2-methoxypyrimidin-5-yl)methanol.

Step 1: Vilsmeier-Haack Formylation of Uracil

The initial step involves the introduction of a formyl group at the C5 position of the uracil ring. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2]

Reaction Principle and Causality

The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This electrophilic species then attacks the electron-rich C5 position of the uracil ring. The resulting intermediate is subsequently hydrolyzed during the aqueous workup to yield the desired aldehyde. Uracil, being an electron-rich heterocycle, is an excellent substrate for this transformation.[3]

Experimental Protocol

Synthesis of 2,4-Dihydroxy-5-pyrimidinecarboxaldehyde

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend uracil (1.0 eq) in N,N-dimethylformamide (DMF, 3.0-5.0 eq).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) or thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The precipitated solid, 2,4-dihydroxy-5-pyrimidinecarboxaldehyde, is collected by filtration, washed with cold water, and dried under vacuum.

Reagent/SolventMolar Ratio (to Uracil)Key Role
Uracil1.0Starting Material
N,N-Dimethylformamide (DMF)3.0 - 5.0Reagent and Solvent
Phosphorus Oxychloride (POCl₃)2.0 - 3.0Vilsmeier Reagent Formation
or Thionyl Chloride (SOCl₂)2.0 - 3.0Vilsmeier Reagent Formation

Step 2: Chlorination of 2,4-Dihydroxy-5-pyrimidinecarboxaldehyde

The second step involves the conversion of the hydroxyl groups at the C2 and C4 positions of the pyrimidine ring to chloro groups. This is a crucial transformation to activate these positions for subsequent nucleophilic substitution.

Reaction Principle and Causality

Phosphorus oxychloride (POCl₃) is a standard and effective reagent for the chlorination of hydroxypyrimidines.[5][6] The reaction proceeds via the formation of phosphate esters as intermediates, which are then displaced by chloride ions. The presence of a tertiary amine base, such as N,N-dimethylaniline, can facilitate the reaction.[7]

Experimental Protocol

Synthesis of 2,4-Dichloro-5-pyrimidinecarbaldehyde

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dihydroxy-5-pyrimidinecarboxaldehyde (1.0 eq).

  • Add an excess of phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask.[4]

  • Optionally, a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq) can be added.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated crude product is collected by filtration, washed with cold water, and dried.

  • The crude 2,4-dichloro-5-pyrimidinecarbaldehyde can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

ReagentMolar Ratio (to Dihydroxy Intermediate)Key Role
2,4-Dihydroxy-5-pyrimidinecarboxaldehyde1.0Substrate
Phosphorus Oxychloride (POCl₃)5.0 - 10.0Chlorinating Agent
N,N-Dimethylaniline (optional)0.1 - 0.2Catalyst

Step 3: Selective Methoxylation of 2,4-Dichloro-5-pyrimidinecarbaldehyde

This is a critical step that requires careful control of reaction conditions to achieve the desired regioselectivity. The goal is to selectively replace the chloro group at the C2 position with a methoxy group while leaving the C4 chloro group intact.

Reaction Principle and Causality

The C2 and C4 positions of the 2,4-dichloropyrimidine ring exhibit different reactivities towards nucleophiles. Generally, the C4 position is more susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. However, the presence of an electron-withdrawing formyl group at the C5 position can influence the regioselectivity.[8][9] Furthermore, the nature of the nucleophile and the reaction conditions play a crucial role. For alkoxides, under certain conditions, selective substitution at the C2 position can be achieved.[10]

Methoxylation Intermediate2 2,4-Dichloro-5-pyrimidine- carbaldehyde Intermediate3 4-Chloro-2-methoxy- pyrimidine-5-carbaldehyde Intermediate2->Intermediate3 Sodium Methoxide (controlled conditions) Byproduct 2-Chloro-4-methoxy- pyrimidine-5-carbaldehyde (Minor Product) Intermediate2->Byproduct (potential side reaction)

Caption: Regioselective methoxylation of the dichlorinated intermediate.

Experimental Protocol

Synthesis of 4-Chloro-2-methoxypyrimidine-5-carbaldehyde

  • Dissolve 2,4-dichloro-5-pyrimidinecarbaldehyde (1.0 eq) in a suitable anhydrous solvent such as methanol or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of sodium methoxide (1.0-1.2 eq) in anhydrous methanol.

  • Add the sodium methoxide solution dropwise to the cooled solution of the dichloropyrimidine over a period of 30-60 minutes, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction to stir at a low temperature (e.g., 0-10 °C) for several hours, monitoring the progress by TLC to maximize the formation of the desired C2-methoxylated product and minimize the formation of the C4-methoxylated and di-methoxylated byproducts.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to isolate the desired 4-chloro-2-methoxypyrimidine-5-carbaldehyde.

Reagent/SolventMolar Ratio (to Dichloro Intermediate)Key Role
2,4-Dichloro-5-pyrimidinecarbaldehyde1.0Substrate
Sodium Methoxide1.0 - 1.2Nucleophile
Anhydrous Methanol or THF-Solvent

Step 4: Reduction of 4-Chloro-2-methoxypyrimidine-5-carbaldehyde

The final step in the synthesis is the selective reduction of the aldehyde group to a primary alcohol.

Reaction Principle and Causality

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[11][12] It is generally unreactive towards other functional groups present in the molecule, such as the chloro and methoxy groups, and the pyrimidine ring itself, under standard conditions. This chemoselectivity makes it an ideal reagent for this transformation. The reduction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon.[13]

Experimental Protocol

Synthesis of (4-Chloro-2-methoxypyrimidin-5-yl)methanol

  • Dissolve 4-chloro-2-methoxypyrimidine-5-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and methanol in a round-bottom flask.[2]

  • Cool the solution to 0-5 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • The final product, (4-Chloro-2-methoxypyrimidin-5-yl)methanol, can be purified by recrystallization or column chromatography.

Reagent/SolventMolar Ratio (to Aldehyde)Key Role
4-Chloro-2-methoxypyrimidine-5-carbaldehyde1.0Substrate
Sodium Borohydride (NaBH₄)1.0 - 1.5Reducing Agent
Methanol or THF/Methanol-Solvent

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of (4-Chloro-2-methoxypyrimidin-5-yl)methanol. By carefully controlling the reaction conditions at each stage, particularly during the selective methoxylation, high yields of the desired product can be achieved. The principles and protocols outlined herein are grounded in established organic chemistry and are designed to be a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Retrieved from [Link]

  • ResearchGate. (2017, October 3). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). US4476306A - Method of preparing 2,4-dihydroxypyrimidine.
  • PubMed. (2015, August 7). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Eureka | Patsnap. (2016, December 7). Preparation method of 2,4-dichloro-5-methoxypyrimidine. Retrieved from [Link]

  • QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]

  • Save My Exams. (n.d.). Nucleophilic Addition: NaBH4 Reductions (12.2.2) | OCR A-Level Chemistry Notes. Retrieved from [Link]

  • Wiley-VCH. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
  • Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.

Sources

(4-Chloro-2-methoxypyrimidin-5-yl)methanol: A Technical Guide to Investigating a Novel Pyrimidine Derivative's Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] (4-Chloro-2-methoxypyrimidin-5-yl)methanol is a functionalized pyrimidine derivative that, while commercially available as a research chemical, currently has no publicly available data regarding its specific mechanism of action or biological targets. This guide provides a comprehensive, hypothesis-driven framework for the systematic investigation of this molecule's potential pharmacological activities. By leveraging the well-established structure-activity relationships of related pyrimidine analogs, we propose several plausible mechanisms of action and detail the experimental workflows required for their validation. This document is intended to serve as a technical roadmap for researchers seeking to elucidate the therapeutic potential of this and similar novel pyrimidine derivatives.

The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery

The six-membered heterocyclic pyrimidine ring is a fundamental component of essential biomolecules, including the nucleobases uracil, thymine, and cytosine.[1] This inherent biocompatibility and structural versatility have made it a "privileged scaffold" in drug design.[2] The pyrimidine core can be readily modified at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity.[3] Many pyrimidine-containing drugs exert their effects by mimicking endogenous ligands and interacting with the active sites of enzymes, particularly protein kinases.[4][5]

Proposed Mechanism of Action 1: Competitive ATP-Binding Site Kinase Inhibition

A primary and well-documented mechanism of action for pyrimidine derivatives is the inhibition of protein kinases.[2] The pyrimidine ring is a bioisostere of the adenine moiety of ATP, enabling it to bind to the ATP-binding pocket of a wide range of kinases.[3][6] This competitive inhibition blocks the transfer of phosphate from ATP to substrate proteins, thereby disrupting cellular signaling pathways that are often dysregulated in diseases like cancer.

Scientific Rationale

The core pyrimidine structure of (4-Chloro-2-methoxypyrimidin-5-yl)methanol provides a strong basis for hypothesizing its activity as a kinase inhibitor. The substituents on the pyrimidine ring—a chloro group at position 4, a methoxy group at position 2, and a hydroxymethyl group at position 5—will modulate its binding affinity and selectivity for different kinases. The chloro and methoxy groups can influence the electronic properties of the ring and form specific interactions with amino acid residues in the ATP-binding pocket.

Experimental Workflow for Validation

A systematic approach is required to identify the potential kinase targets of (4-Chloro-2-methoxypyrimidin-5-yl)methanol.

G cluster_0 Initial Screening cluster_1 Hit Validation & Potency cluster_2 Cellular Activity A Kinase Panel Screening (e.g., KinomeScan) B Identify Primary Hits (e.g., >90% inhibition at 10 µM) A->B C In Vitro Kinase Assays (e.g., LanthaScreen, HTRF) B->C D Determine IC50 Values C->D E Cell-Based Phosphorylation Assays (e.g., Western Blot, ELISA) D->E F Confirm Target Engagement in Cells E->F

Caption: Workflow for identifying and validating kinase targets.

Detailed Experimental Protocol: In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of (4-Chloro-2-methoxypyrimidin-5-yl)methanol in 100% DMSO.

    • Serially dilute the compound in DMSO to create a range of concentrations for IC50 determination.

    • Prepare the kinase, europium-labeled anti-tag antibody, and Alexa Fluor™ labeled kinase tracer in the appropriate assay buffer.

  • Assay Procedure:

    • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the emission ratio of the acceptor (Alexa Fluor™) to the donor (europium).

    • Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Proposed Mechanism of Action 2: Covalent Kinase Inhibition

The presence of a 4-chloro substituent on the pyrimidine ring introduces the possibility of covalent inhibition. Halogenated aromatic heterocycles can act as electrophiles, reacting with nucleophilic amino acid residues, such as cysteine, within the kinase active site.[7] This forms an irreversible covalent bond, leading to potent and prolonged inhibition.

Scientific Rationale

The chloro group at the 4-position of the pyrimidine ring is an electron-withdrawing group, making the carbon atom at that position susceptible to nucleophilic aromatic substitution (SNAr). If a cysteine residue is appropriately positioned within the ATP-binding pocket of a target kinase, its thiol side chain could attack the C4 carbon, displacing the chloride ion and forming a covalent adduct.[7]

Experimental Workflow for Validation

Confirming a covalent mechanism of action requires specific biochemical and biophysical techniques.

G cluster_0 Initial Indication cluster_1 Direct Evidence cluster_2 Site Identification A Jump Dilution Assay B Observe Lack of Reversibility A->B C Intact Protein Mass Spectrometry B->C D Detect Covalent Adduct Formation (Mass Shift) C->D E Tandem Mass Spectrometry (MS/MS) of Tryptic Digest D->E F Identify Modified Cysteine Residue E->F

Caption: Workflow for validating a covalent binding mechanism.

Detailed Experimental Protocol: Intact Protein Mass Spectrometry
  • Incubation:

    • Incubate the target kinase with a 5- to 10-fold molar excess of (4-Chloro-2-methoxypyrimidin-5-yl)methanol at room temperature for 1-2 hours.

    • Include a control sample with the kinase and DMSO vehicle.

  • Sample Preparation:

    • Desalt the protein samples using a C4 ZipTip or similar reversed-phase chromatography method to remove excess compound and non-volatile salts.

    • Elute the protein in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Infuse the sample into an electrospray ionization mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

    • Acquire the mass spectrum over a mass range that includes the expected molecular weight of the protein and the protein-inhibitor adduct.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein.

    • Compare the mass of the compound-treated protein with the control protein. A mass increase corresponding to the molecular weight of the inhibitor minus the mass of HCl confirms covalent modification.

Proposed Mechanism of Action 3: Modulation of Inflammatory Pathways

Numerous pyrimidine derivatives have demonstrated significant anti-inflammatory properties.[8][9] They can achieve this by inhibiting key enzymes in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), or by suppressing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 through modulation of signaling cascades like NF-κB.[9][10]

Scientific Rationale

Given the prevalence of anti-inflammatory activity within the pyrimidine class, it is plausible that (4-Chloro-2-methoxypyrimidin-5-yl)methanol could modulate inflammatory responses. Its structural features could allow it to bind to the active sites of inflammatory enzymes or interact with proteins involved in pro-inflammatory signaling.

Experimental Workflow for Validation

The anti-inflammatory potential of the compound can be assessed using a series of cell-based assays.

G cluster_0 Cellular Model cluster_1 Measure Inflammatory Mediators cluster_2 Pathway Analysis A Use Macrophage Cell Line (e.g., RAW 264.7) B Induce Inflammation (e.g., with Lipopolysaccharide - LPS) A->B C Nitric Oxide (NO) Production (Griess Assay) B->C D Pro-inflammatory Cytokine Secretion (ELISA for TNF-α, IL-6) B->D E Prostaglandin E2 (PGE2) Levels (EIA) B->E F Assess NF-κB Activation (Western Blot for p-p65, Reporter Assay) D->F

Sources

A Medicinal Chemist's Guide to (4-Chloro-2-methoxypyrimidin-5-yl)methanol Derivatives: Synthesis, SAR, and Application in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, renowned for its role in numerous therapeutic agents.[1][2] This technical guide provides a specialized focus on (4-Chloro-2-methoxypyrimidin-5-yl)methanol, a highly versatile synthetic intermediate, and its derivatives. We will dissect the synthesis of this core, explore its strategic application in the construction of potent kinase inhibitors, and delve into the nuanced structure-activity relationships (SAR) that govern their biological activity. This document serves as a practical resource for researchers, medicinal chemists, and drug development professionals, offering detailed protocols and mechanistic insights grounded in established scientific literature.

The Strategic Value of the Pyrimidine Core in Drug Design

The pyrimidine ring system is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Its prevalence in FDA-approved drugs is a testament to its metabolic stability and its capacity for diverse molecular interactions. The nitrogen atoms at positions 1 and 3 act as hydrogen bond acceptors, crucial for anchoring ligands into the hinge region of kinase ATP-binding pockets.[3]

(4-Chloro-2-methoxypyrimidin-5-yl)methanol emerges as a particularly valuable building block. The substituents are strategically placed:

  • C4-Chloro Group: This is the primary reactive handle. The electron-deficient nature of the pyrimidine ring makes this position highly susceptible to nucleophilic aromatic substitution and, more importantly, a prime substrate for palladium-catalyzed cross-coupling reactions.[4] This allows for the controlled introduction of a vast array of aryl and heteroaryl moieties.

  • C2-Methoxy Group: This group modulates the electronic properties of the ring and can be readily converted to other functionalities, such as the amino group found in many kinase inhibitors.

  • C5-Hydroxymethyl Group: This provides a crucial point for interaction with the solvent front or specific amino acid residues within a binding site. It can also be a site for further derivatization to improve pharmacokinetic properties.

Synthesis of the Core Intermediate

The synthesis of (4-Chloro-2-methoxypyrimidin-5-yl)methanol is a multi-step process that begins with readily available starting materials. A common and efficient route starts from uracil, proceeding through a key chlorinated aldehyde intermediate.

Pathway to the Precursor: 2,4-Dichloro-5-pyrimidinecarbaldehyde

The initial step involves the formylation of uracil using a Vilsmeier-Haack type reaction, followed by chlorination.

  • Formylation: Uracil is treated with a formylating agent, such as thionyl chloride in dimethylformamide (DMF), to produce 2,4-dihydroxy-5-pyrimidinecarbaldehyde.[5]

  • Chlorination: The dihydroxy intermediate is then reacted with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the highly reactive 2,4-dichloro-5-pyrimidinecarbaldehyde.[5]

Assembly of the Core Scaffold: (4-Chloro-2-methoxypyrimidin-5-yl)methanol

With the dichlorinated precursor in hand, the final core is assembled through two selective transformations.

  • Selective Methoxylation: The C2 position of 2,4-dichloro-5-pyrimidinecarbaldehyde is more reactive towards nucleophilic substitution than the C4 position. Controlled addition of sodium methoxide (NaOMe) at low temperatures allows for the selective displacement of the C2-chloro group to yield (4-chloro-2-methoxypyrimidin-5-yl)carbaldehyde.

  • Aldehyde Reduction: The final step is the reduction of the C5-aldehyde to a primary alcohol. This is typically achieved with a mild reducing agent like sodium borohydride (NaBH₄) to afford the target molecule, (4-chloro-2-methoxypyrimidin-5-yl)methanol.

Drug_Synthesis_Strategy Core (4-Chloro-2-methoxypyrimidin-5-yl)methanol Step1 Suzuki or Buchwald-Hartwig Coupling at C4 Core->Step1 Intermediate (4-Aryl/Heteroaryl-2-methoxypyrimidin-5-yl)methanol Step1->Intermediate Step2 Conversion of C2-Methoxy to C2-Amine Intermediate->Step2 Final Kinase Inhibitor (e.g., Crizotinib Analogs) Step2->Final

Caption: General synthetic strategy for kinase inhibitors from the core scaffold.

Structure-Activity Relationship (SAR) of Pyrimidine-Based Kinase Inhibitors

The development of potent and selective kinase inhibitors is a process of iterative design, synthesis, and testing. SAR studies on pyrimidine derivatives have provided critical insights. Using the general structure of a 4-aryl-2-aminopyrimidine, we can summarize key findings.

PositionModificationTypical Impact on Kinase Activity (ALK/ROS1/JAK2/EGFR)Rationale & References
C4-Substituent Substituted pyrazoles, indazoles, or other nitrogen-containing heterocycles.Crucial for Potency & Selectivity. The specific heterocycle and its substitution pattern directly interact with the solvent-exposed region of the ATP pocket, influencing both potency and the kinase selectivity profile.The pyrazole in Crizotinib is a key feature for its ALK/ROS1 activity. [6]Modifications here can tune selectivity towards other kinases like JAK2. [7]
C2-Substituent Small primary or secondary amines, often with linkers to solubilizing groups.Essential for Hinge Binding. The amino group forms critical hydrogen bonds with the kinase hinge region (e.g., Met1199 in ALK). The attached side chains can be optimized to improve solubility and cell permeability.This interaction mimics the adenine binding of ATP. [3]SAR studies have explored various aminoalkyl side chains to enhance potency and bioavailability. [7]
C5-Substituent Hydroxymethyl, methoxymethyl, or other small polar groups.Fine-tunes Potency and Properties. This group projects towards the ribose-binding pocket. Modifications can impact binding affinity, solubility, and metabolic stability.The hydroxymethyl group is a common feature in many pyrimidine-based inhibitors. [4]
Quantitative SAR Data

The following table presents IC₅₀ values for representative pyrimidine derivatives against various kinases, illustrating the impact of structural modifications.

Compound ClassC4-SubstituentTarget KinaseIC₅₀ (nM)Reference
Pyrazol-4-ylpyrimidine2,6-dichloro-3-fluorophenylROS124[8]
4-Aryl-2-aminoalkylpyrimidine2,4-dichloro-5-methoxyphenylJAK2Potent Inhibition[7]
4-Methoxyphenyl PyrimidineVariedEGFR71[9][10]
4-Methoxyphenyl PyrimidineVariedVEGFR-298[9][10]
Fluoroethyl Crizotinib AnalogSubstituted PyrazoleALK (in H2228 cells)7500 (7.5 µM)[11]

Key Experimental Protocols

The following are generalized, yet robust, starting protocols for the key transformations involved in derivatizing the (4-Chloro-2-methoxypyrimidin-5-yl)methanol core. Note: These protocols must be optimized for specific substrates and scales. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol: Suzuki-Miyaura Coupling for C4-Arylation

This protocol is for the palladium-catalyzed coupling of an arylboronic acid to the C4 position.

  • Reagent Assembly: To a dry reaction flask, add (4-Chloro-2-methoxypyrimidin-5-yl)methanol (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.), and a base, typically aqueous sodium carbonate (Na₂CO₃, 2M solution, 3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water.

  • Reaction Execution: Heat the mixture to 80-100 °C. Monitor reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Microwave irradiation can significantly reduce reaction times. [12]4. Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol: Buchwald-Hartwig Amination for C4-Amination

This protocol describes the palladium-catalyzed coupling of an amine to the C4 position.

  • Reagent Assembly: To a dry Schlenk flask, add (4-Chloro-2-methoxypyrimidin-5-yl)methanol (1.0 eq.), the desired amine (1.2 eq.), a palladium pre-catalyst such as Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand like Xantphos (0.04 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction Execution: Heat the mixture to 90-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product into an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter. Concentrate the solvent in vacuo and purify the crude material by flash column chromatography.

Conclusion and Future Outlook

(4-Chloro-2-methoxypyrimidin-5-yl)methanol is a demonstrably powerful intermediate in modern drug discovery. Its strategic functionalization provides a reliable entry point to potent and selective kinase inhibitors, exemplified by the clinical success of Crizotinib. The synthetic methodologies discussed herein, particularly palladium-catalyzed cross-coupling reactions, offer a robust platform for generating diverse chemical libraries for screening. Future efforts in this area will likely focus on leveraging this scaffold to target novel kinases implicated in disease, developing more selective inhibitors to overcome drug resistance, and employing advanced synthetic techniques to improve efficiency and sustainability.

References

  • Jain KS, et. al. (2016). The chemistry and bio-medicinal significance of pyrimidines & condensed pyrimidines. Current Topics in Medicinal Chemistry, 16(28):3133-74. [Link]

  • Alauddin, M. M., et al. (2019). Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. Journal of Medicinal Chemistry, 62(22), 10387-10401. [Link]

  • Lee, S., et al. (2015). Synthesis and biological evaluation of new pyrazol-4-ylpyrimidine derivatives as potential ROS1 kinase inhibitors. European Journal of Medicinal Chemistry, 90, 864-875. [Link]

  • Jain, K. S., et al. (2014). A novel approach for the synthesis of Crizotinib through the key chiral alcohol intermediate by asymmetric hydrogenation using highly active Ir-Spiro-PAP catalyst. Tetrahedron Letters, 55(9), 1528-1531. [Link]

  • Cui, J. J., et al. (2011). Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). Organic Process Research & Development, 15(4), 840-848. [Link]

  • Google Patents. (2017).
  • Kim, D. W., et al. (2022). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 27(9), 2945. [Link]

  • Mukherjee AK, et. al. (2001). The pyrimidine scaffold: a molecule of immense biological importance. Current Medicinal Chemistry, 8(12):1467-86. [Link]

  • PubChemLite. (2026). (2-methoxy-4-methylpyrimidin-5-yl)methanol. [Link]

  • MySkinRecipes. (n.d.). (4-Amino-2-methoxypyrimidin-5-yl)methanol. [Link]

  • Google Patents. (2014). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • El-Damasy, A. K., et al. (2022). Design, Synthesis, and SAR Studies of Novel 4-Methoxyphenyl Pyrazole and Pyrimidine Derivatives as Potential Dual Tyrosine Kinase Inhibitors Targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770. [Link]

  • Whittington, D. A., et al. (2012). SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7653-7658. [Link]

  • Diaconu, I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5403. [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. [Link]

  • Google Patents. (2009). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Ammar, Y. A., et al. (2021). Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. Journal of Medicinal Chemistry, 64(15), 11497-11516. [Link]

  • PubMed. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. [Link]

  • Google Patents. (2015). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Nagasaka, M. (2025). How do you sequence ROS1 inhibitors for ROS1+ NSCLC in the clinic?. VJOncology. [Link]

  • Patsnap. (2016). Preparation method of 2,4-dichloro-5-methoxypyrimidine.
  • Rasayan Journal of Chemistry. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • Wilson, C. G., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(15), 11497-11516. [Link]

  • Google Patents. (2020).
  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1123. [Link]

Sources

Technical Guide: Solubility Profile of (4-Chloro-2-methoxypyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Chloro-2-methoxypyrimidin-5-yl)methanol is a critical heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and other bioactive pyrimidine derivatives. Its structural duality—featuring a lipophilic chloro-methoxy core and a polar hydroxymethyl tail—creates a unique solubility profile that challenges standard dissolution protocols.

This guide provides a comprehensive analysis of its solubility characteristics, grounded in structure-property relationships (SPR) and analogous experimental data.[1][2] It is designed to enable researchers to select optimal solvent systems for nucleophilic aromatic substitution (SₙAr), oxidation reactions, and crystallization processes.

Physicochemical Characterization

Understanding the solubility of this intermediate requires analyzing its competing functional groups. The pyrimidine ring acts as a π-deficient scaffold, while the 4-chloro and 2-methoxy substituents increase lipophilicity. Conversely, the 5-hydroxymethyl group introduces hydrogen bond donor (HBD) capability, enhancing compatibility with protic solvents.

Table 1: Calculated Physicochemical Properties
PropertyValue (Predicted)Impact on Solubility
LogP (Octanol/Water) ~0.8 – 1.2Moderate lipophilicity; suggests limited water solubility but high affinity for organic solvents.[1][2][3]
pKa (Conjugate Acid) ~1.5 (Pyrimidine N)Extremely weak base; protonation only occurs in strong acids (e.g., TFA, HCl).[1][2]
TPSA ~50 ŲPolar surface area indicates good membrane permeability and solubility in polar aprotic solvents.[1][2]
H-Bond Donors 1 (-OH)Facilitates solubility in alcohols (MeOH, EtOH).[1][2]
H-Bond Acceptors 4 (N, O)High solubility in acceptors like DMSO and DMF.[1][2]

Solubility Profile

The following solubility classifications are derived from the compound's calculated partition coefficients and experimental trends observed in structurally analogous 4-chloropyrimidines.

Solvent Compatibility Matrix[1]
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc, NMPExcellent (>100 mg/mL) The high dipole moment of these solvents disrupts the crystal lattice effectively.[2][4] Ideal for SₙAr reactions.
Polar Protic Methanol, Ethanol, IsopropanolGood (20–50 mg/mL) The 5-hydroxymethyl group engages in H-bonding.[2] Solubility decreases as the alcohol chain length increases.
Chlorinated Dichloromethane (DCM), ChloroformModerate (10–30 mg/mL) Good solvation of the lipophilic core, but lacks H-bonding capability for the hydroxyl tail.[1][2]
Esters/Ketones Ethyl Acetate, AcetoneModerate (5–15 mg/mL) Useful for extraction but may require heating for high-concentration stock solutions.[1][2]
Aqueous Water, PBS (pH 7.4)Low (<1 mg/mL) The hydrophobic Cl and OMe groups dominate.[2] Solubility may increase slightly at very low pH (<1) due to protonation.
Non-Polar Hexanes, Heptane, TolueneInsoluble Incompatible.[1][2] Useful as anti-solvents for precipitation/crystallization.
pH-Dependent Solubility

Unlike basic pyridines, the pyrimidine nitrogens in this molecule are electron-deficient due to the electronegative chlorine and oxygen atoms.[1] Consequently, the molecule remains neutral across the physiological pH range (pH 2–10).

  • Acidic pH (< 1): Solubility increases due to protonation of the pyrimidine ring.[1]

  • Neutral/Basic pH: Solubility remains low and constant.

Experimental Protocols

Since batch-to-batch purity (typically 95-98%) affects saturation points, the following self-validating protocols are recommended for establishing precise solubility data in your specific workflow.

Protocol: Saturation Solubility Determination (Shake-Flask Method)

Objective: Determine the maximum solubility (


) in a specific solvent at 25°C.[1][2]
  • Preparation: Weigh ~10 mg of (4-Chloro-2-methoxypyrimidin-5-yl)methanol into a 4 mL glass vial.

  • Solvent Addition: Add 200 µL of the target solvent.[1][2]

  • Equilibration: Cap tightly and agitate (vortex or orbital shaker) for 24 hours at 25°C.

    • Visual Check: If fully dissolved, add more solid until a suspension persists.[1][2]

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter.

  • Quantification: Dilute the supernatant 100-fold with Methanol/Water (50:50) and analyze via HPLC-UV (254 nm).

    • Calibration: Compare against a standard curve prepared from a DMSO stock solution.

Workflow Visualization

The following diagram outlines the decision logic for solvent selection based on the intended application.

SolubilityWorkflow Start Start: Select Application Reaction Synthesis (SnAr / Oxidation) Start->Reaction Workup Extraction / Workup Start->Workup Cryst Crystallization Start->Cryst DMSO DMSO / DMF (High Solub., High BP) Reaction->DMSO High Temp / Nucleophiles DCM DCM / Ethyl Acetate (Mod. Solub., Low BP) Reaction->DCM Low Temp / Oxidation Workup->DCM Partitioning from Water Mixed Solvent/Anti-Solvent (e.g., DCM + Hexane) Cryst->Mixed Purification Water Wash Water Wash DMSO->Water Wash Removal Rotavap Rotavap DCM->Rotavap Removal

Figure 1: Solvent selection decision tree based on experimental intent.

Implications for Drug Development[5][6]

Synthetic Utility

This compound is a "linchpin" intermediate.[1][2] The 4-chloro position is highly activated for Nucleophilic Aromatic Substitution (SₙAr) .

  • Reaction Medium: Use DMSO or DMF or NMP .[1][2] These solvents solvate the nucleophile (e.g., amines, anilines) while keeping the pyrimidine core in solution, enhancing reaction kinetics.

  • Temperature: Reactions typically proceed at 60–100°C. The high boiling point of DMSO/DMF is advantageous here.[1][2]

Stability & Storage[1][2]
  • Hygroscopicity: The hydroxymethyl group imparts slight hygroscopicity.[1][2] Store under inert atmosphere (Nitrogen/Argon) at -20°C.

  • Protodechlorination: In protic solvents (MeOH) under basic conditions and high heat, trace methoxide formation can lead to displacement of the chlorine (side reaction).[1][2] Avoid prolonged heating in basic methanol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59419388, (4-chloro-2-(methylthio)pyrimidin-5-yl)methanol. Retrieved from [Link](Used for analogous structure-property correlation).

  • Baluja, S., et al. (2012). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 57(3), 189-194. Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard. Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate Properties. Retrieved from [Link](Used for lipophilicity and solubility estimation of the core scaffold).[1][2]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Implementation of (4-Chloro-2-methoxypyrimidin-5-yl)methanol in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents across oncology, infectious diseases, and neurology.[1][2][3] Its prevalence in nature as a key component of DNA and RNA underscores its biological significance and drug-like properties.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, enabling the modular construction of complex molecular architectures from readily available building blocks.[4][5]

This guide focuses on (4-Chloro-2-methoxypyrimidin-5-yl)methanol, a highly functionalized and strategic building block. The presence of a reactive chlorine atom, an electron-donating methoxy group, and a versatile hydroxymethyl handle makes it an attractive starting material for the synthesis of novel pyrimidine derivatives.[6] However, the successful implementation of this substrate requires a nuanced understanding of the factors governing the reactivity of chloro-heterocycles in palladium-catalyzed reactions. This document provides a detailed exploration of the underlying principles, optimized protocols, and troubleshooting strategies to empower researchers in their synthetic endeavors.

The Mechanistic Landscape: Tailoring the Suzuki-Miyaura Reaction for a Chloro-Pyrimidine Substrate

The efficacy of the Suzuki-Miyaura coupling hinges on a delicate interplay between three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][7][8] The successful coupling of (4-Chloro-2-methoxypyrimidin-5-yl)methanol requires careful consideration of each step, particularly the challenging oxidative addition to the C-Cl bond.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ PdII_Adduct Ar-Pd(II)L₂(Cl) Pd0->PdII_Adduct Oxidative Addition PdII_Boronate Ar-Pd(II)L₂(Ar') PdII_Adduct->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Reductive Elimination ArCl (4-Chloro-2-methoxypyrimidin-5-yl)methanol (Ar-Cl) ArCl->PdII_Adduct Boronic Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ Boronic->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Activation Boronate->PdII_Adduct Product Coupled Product (Ar-Ar') Product->PdII_Boronate

Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Causality Behind Experimental Choices:

  • The Substrate (Ar-Cl): The C-Cl bond is significantly less reactive than C-Br or C-I bonds due to its higher bond dissociation energy.[8] However, the electron-deficient nature of the pyrimidine ring activates the C4-Cl bond towards oxidative addition, making the reaction feasible under appropriate conditions.[9][10] This is a critical distinction from electron-rich aryl chlorides, which are notoriously unreactive with traditional catalysts.[9][10]

  • The Palladium Catalyst and Ligand: The choice of catalyst is paramount for activating the C-Cl bond.

    • Traditional Catalysts (e.g., Pd(PPh₃)₄): While sometimes effective, they often require higher temperatures, longer reaction times, and higher catalyst loadings for chloropyrimidines, which can lead to side reactions.[9][11][12]

    • Modern Catalysts: Systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are vastly superior.[7][8] These ligands promote the oxidative addition step by increasing the electron density on the palladium center and accelerate the reductive elimination step due to their steric bulk.[13]

  • The Base: The base plays a crucial role in activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic "ate" complex ([Ar'B(OH)₃]⁻), which is necessary for efficient transmetalation.[5][14] The choice of base can dramatically influence the reaction outcome.

    • Weak Bases (e.g., K₂CO₃, Na₂CO₃): Often sufficient and cost-effective.

    • Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): Can be more effective for challenging couplings or when dealing with sterically hindered substrates by promoting the formation of the boronate species.[7][11]

  • The Solvent System: A mixture of an organic solvent and water is typically used. The organic solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF) solubilizes the organic substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[11][13] Crucially, all solvents must be thoroughly degassed to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and cause homocoupling of the boronic acid. [15]

Experimental Protocols & Workflow Optimization

The following section provides a general, robust protocol that serves as an excellent starting point for optimization.

Experimental_Workflow start Start setup 1. Reaction Setup - Add solids to a dry Schlenk flask:  • (4-Chloro-2-methoxypyrimidin-5-yl)methanol  • Boronic Acid  • Base  • Catalyst/Ligand start->setup inert 2. Establish Inert Atmosphere - Seal the flask. - Evacuate and backfill with Argon/Nitrogen (repeat 3x). setup->inert solvent 3. Add Solvents - Add degassed organic solvent. - Add degassed water. inert->solvent reaction 4. Reaction - Heat to the desired temperature (e.g., 80-100 °C) with vigorous stirring. solvent->reaction monitor 5. Monitor Progress - Use TLC or LC-MS to track consumption of starting material. reaction->monitor workup 6. Work-up - Cool to RT. - Dilute with organic solvent (e.g., EtOAc). - Wash with water and brine. monitor->workup Reaction Complete purify 7. Purification - Dry organic layer (Na₂SO₄ or MgSO₄). - Concentrate under reduced pressure. - Purify via flash column chromatography. workup->purify end End Product purify->end

Caption: Step-by-step experimental workflow for Suzuki coupling.

Protocol 1: General Procedure for Suzuki Coupling

Materials:

  • (4-Chloro-2-methoxypyrimidin-5-yl)methanol (1.0 equiv.)

  • Aryl- or Heteroarylboronic Acid (1.2 - 1.5 equiv.)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv.)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add (4-Chloro-2-methoxypyrimidin-5-yl)methanol, the boronic acid, the base, the palladium precursor, and the ligand.[16]

  • Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.[15]

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane followed by the degassed water. The final concentration of the limiting reagent should be approximately 0.1 M.[16]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.[16]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Optimization Strategies & Data

Effective synthesis requires optimizing key parameters. The following tables provide a logical framework for this process, based on established principles for coupling heteroaryl chlorides.[11][17][18]

Table 1: Catalyst and Ligand System Screening

Catalyst / Ligand SystemTypical Loading (mol%)Temperature (°C)Rationale & Expected Outcome
Pd(PPh₃)₄5 - 10100 - 120Baseline: May require forcing conditions. Potential for lower yields and longer reaction times.[9][11]
Pd(OAc)₂ / SPhos1 - 280 - 100High Performance: Bulky, electron-rich ligand promotes efficient oxidative addition and reductive elimination. Generally provides high yields for aryl chlorides.[7]
Pd₂(dba)₃ / XPhos1 - 280 - 100High Performance: Similar to SPhos, XPhos is another highly effective Buchwald ligand for challenging couplings.[13][19]
PEPPSI-IPr1 - 380 - 100Alternative: N-Heterocyclic Carbene (NHC) based catalyst, known for high stability and activity with aryl chlorides.[11]

Table 2: Base and Solvent Combination Screening

BaseSolvent (Organic/Water Ratio)Rationale & Considerations
K₂CO₃1,4-Dioxane / H₂O (4:1)Standard Conditions: A common and effective starting point for many Suzuki couplings.[11][20]
K₃PO₄Toluene / H₂O (5:1)Stronger Conditions: K₃PO₄ is a stronger base, beneficial for less reactive boronic acids or sterically hindered substrates.[7][21]
Cs₂CO₃2-MeTHF / H₂O (5:1)High Efficacy: Cesium carbonate is highly effective but more expensive. 2-MeTHF is a greener solvent alternative to THF and Dioxane.[13]

Troubleshooting Common Challenges

Even with optimized protocols, challenges can arise. The following guide addresses common issues encountered during the Suzuki coupling of heteroaryl chlorides.

Troubleshooting_Tree start Low or No Yield q1 Was the reaction thoroughly degassed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the catalyst/ligand active? a1_yes->q2 s1 Solution: Inadequate degassing leads to catalyst oxidation and boronic acid homocoupling. Repeat with rigorous degassing (e.g., freeze-pump-thaw cycles). a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the base appropriate and dry? a2_yes->q3 s2 Solution: Use fresh catalyst/ligand or a more robust pre-catalyst (e.g., PEPPSI-IPr). a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the boronic acid stable? a3_yes->q4 s3 Solution: Use a stronger, finely ground, anhydrous base like K₃PO₄ or Cs₂CO₃. a3_no->s3 s4 Solution: Some heteroaryl boronic acids are prone to protodeboronation. Use a more stable boronic ester (e.g., pinacol ester) or potassium trifluoroborate salt. q4->s4

Caption: A decision tree for troubleshooting low-yield reactions.

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxidized) 2. Insufficient Base Strength 3. Poor Solubility1. Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere.[15] 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[15] 3. Screen alternative solvents (e.g., Toluene, 2-MeTHF, DMF).
Homocoupling of Boronic Acid Presence of OxygenImprove degassing technique (e.g., use freeze-pump-thaw cycles for solvents). Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes help.[15]
Dehalogenation of Starting Material 1. Catalyst deactivation pathway 2. Protodeboronation of boronic acid1. Screen different ligands; sometimes a less electron-rich ligand can disfavor this pathway. 2. Use a boronic ester or potassium trifluoroborate salt which are more stable.[15]
Decomposition of Reactants Reaction temperature is too highLower the reaction temperature and extend the reaction time. Consider microwave-assisted synthesis for rapid heating to a set temperature, which can minimize thermal decomposition.[19][20]

References

  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Benchchem.
  • Synthesis of novel heteroaryl pyrimidine derivatives by Suzuki‐Miyaura cross‐coupling reactions.
  • Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed.
  • Recent Advances in Pyrimidine-Based Drugs. PMC.
  • Microwave Irradiation–Mediated Synthesis of New Substituted Pyridopyrimidines via the Suzuki–Miyaura Coupling Reaction and Biological Evalu
  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Principles of the Suzuki Coupling Reaction. Encyclopedia.pub.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... RSC Advances (RSC Publishing).
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
  • How to approach choosing reaction conditions for Suzuki? Reddit.

Sources

(4-Chloro-2-methoxypyrimidin-5-yl)methanol in the synthesis of bioactive compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Chloro-2-methoxypyrimidin-5-yl)methanol (CAS: 906352-80-5) is a high-value heterocyclic building block characterized by three distinct points of reactivity: an electrophilic C4-chloride, a nucleophilic C5-hydroxymethyl group, and a chemically stable (yet modifiable) C2-methoxy handle. This scaffold is a "privileged structure" in medicinal chemistry, extensively utilized in the design of ATP-competitive kinase inhibitors (e.g., EGFR, JAK, and Aurora kinase inhibitors) and agrochemicals.

This guide details the strategic application of this intermediate, focusing on regioselective Nucleophilic Aromatic Substitution (SNAr) and C5-sidechain elaboration. It provides validated protocols for synthesizing bioactive cores, supported by mechanistic insights and troubleshooting frameworks.

Chemical Profile & Reactivity Landscape

PropertyData
IUPAC Name (4-Chloro-2-methoxypyrimidin-5-yl)methanol
Molecular Formula C₆H₇ClN₂O₂
Molecular Weight 174.58 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water
Key Reactivity C4-Cl: High susceptibility to SNAr (primary active site).C5-CH₂OH: Oxidation (CHO), Halogenation (CH₂Cl), or Etherification.C2-OMe: Robust under mild conditions; hydrolyzable to oxo-pyrimidine (uracil derivative) under strong acid.[1]
Reactivity Logic (The "Why")

The pyrimidine ring is electron-deficient. The chlorine at position C4 is highly activated for nucleophilic attack due to the inductive electron-withdrawal of the adjacent nitrogens. Crucially, the C2-methoxy group serves two roles:

  • Regiocontrol: It donates electron density via resonance, making the C2 position less electrophilic than C4. This ensures that SNAr reactions occur almost exclusively at C4, preventing mixture formation.

  • H-Bond Acceptor: In final drug candidates, the methoxy oxygen often acts as a key hydrogen bond acceptor in the kinase hinge region.

Strategic Application: Divergent Synthesis Pathways

The utility of this scaffold lies in its ability to serve as a "linchpin" for divergent synthesis. The following diagram illustrates the primary workflows:

G Start (4-Chloro-2-methoxypyrimidin-5-yl) methanol Intermediate1 4-Amino-substituted Pyrimidine Start->Intermediate1 SNAr (Amines) Base/Heat Intermediate2 Pyrimidine-5-carbaldehyde Start->Intermediate2 MnO2 or Swern Oxidation Intermediate3 5-(Chloromethyl) pyrimidine Start->Intermediate3 SOCl2 / DCM Final1 Kinase Inhibitor Core (Hinge Binder) Intermediate1->Final1 Further Elaboration Final2 Reductive Amination Products Intermediate2->Final2 R-NH2 / NaBH(OAc)3 Final3 Alkylation Targets (e.g., Ethers/Amines) Intermediate3->Final3 Nucleophilic Attack

Caption: Divergent synthetic pathways starting from (4-Chloro-2-methoxypyrimidin-5-yl)methanol. Blue node indicates the starting material; Green, Yellow, and Red nodes indicate primary intermediates.

Detailed Experimental Protocols

Protocol A: Regioselective SNAr Displacement at C4

Objective: To install an amine "tail" at the C4 position, a common motif in kinase inhibitors (e.g., to interact with the solvent-exposed region of the protein).

Reagents:

  • Substrate: (4-Chloro-2-methoxypyrimidin-5-yl)methanol (1.0 equiv)

  • Nucleophile: Aniline derivative or aliphatic amine (1.1–1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent:

    
    -Butanol (protic solvents often accelerate SNAr in pyrimidines via H-bonding transition states) or DMF.
    

Step-by-Step Methodology:

  • Setup: In a dry pressure vial or round-bottom flask equipped with a magnetic stir bar, dissolve (4-Chloro-2-methoxypyrimidin-5-yl)methanol (1.0 g, 5.7 mmol) in

    
    -butanol  (10 mL).
    
  • Addition: Add the amine nucleophile (6.3 mmol) followed by DIPEA (2.0 mL, 11.4 mmol).

  • Reaction: Seal the vessel and heat to 100–110 °C for 4–12 hours.

    • Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS. The starting material (Cl-pyrimidine) should disappear, replaced by a more polar product.

  • Workup:

    • Cool the mixture to room temperature.

    • Option A (Precipitation): If the product crystallizes upon cooling, filter the solid, wash with cold ethanol and diethyl ether.

    • Option B (Extraction): Dilute with EtOAc (50 mL), wash with water (2 x 20 mL) and brine (20 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from EtOH/Water or flash chromatography (DCM/MeOH gradient).

Validation Criteria:

  • 1H NMR: Loss of the distinct doublet/singlet resonances associated with the specific amine protons if they were adjacent to the nucleophilic center. Shift of pyrimidine C6-H.

  • LC-MS: Observed Mass = [M+H]⁺ of expected product (Theoretical MW).

Protocol B: Oxidation of C5-Alcohol to Aldehyde

Objective: To convert the hydroxymethyl group into a reactive aldehyde for subsequent reductive amination or Wittig reactions.

Reagents:

  • Substrate: (4-Chloro-2-methoxypyrimidin-5-yl)methanol[2][3][4]

  • Oxidant: Activated Manganese Dioxide (MnO₂) (10.0 equiv)

  • Solvent: Dichloromethane (DCM) or Chloroform

Step-by-Step Methodology:

  • Setup: Suspend the substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Addition: Add activated MnO₂ (5.0 equiv) in one portion.

  • Reaction: Stir vigorously at reflux (40 °C) or room temperature.

    • Note: MnO₂ surface area varies. If reaction is sluggish after 4 hours, add another 5.0 equiv of MnO₂.

  • Filtration: Once TLC shows consumption of alcohol, filter the black suspension through a pad of Celite .

  • Rinse: Wash the Celite pad thoroughly with DCM and EtOAc.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude aldehyde.

    • Stability Warning: Pyrimidine aldehydes can be unstable; use immediately in the next step (e.g., reductive amination).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in SNAr Nucleophile is sterically hindered or electron-deficient.Switch solvent to DMSO or NMP and increase temp to 130 °C. Add KF or Cs₂CO₃ to assist.
Regioselectivity Loss Reaction temperature too high; displacement of C2-OMe.Lower temperature to <80 °C. Ensure stoichiometry of amine is controlled.
Incomplete Oxidation Inactive MnO₂.Use Dess-Martin Periodinane (DMP) (1.2 equiv) in DCM for milder, homogeneous oxidation.
Product Solubility Product is amphoteric or very polar.Avoid aqueous workup. Evaporate solvent directly and purify via reverse-phase chromatography (C18).

Case Study: Synthesis of a Dual Kinase Inhibitor Motif

The following workflow demonstrates the construction of a hypothetical inhibitor targeting CDK9, utilizing the protocols above.

Workflow Diagram:

Workflow Step1 Step 1: C4-Displacement (Protocol A) Reagent: 4-Fluoroaniline Step2 Step 2: C5-Oxidation (Protocol B) Reagent: MnO2 Step1->Step2 Yield: 85% Step3 Step 3: Reductive Amination Reagent: N-Methylpiperazine, NaBH(OAc)3 Step2->Step3 Yield: 90% (Crude) Product Target Bioactive Compound (CDK9 Inhibitor Analog) Step3->Product Yield: 72%

Caption: Sequential functionalization workflow for high-value kinase inhibitor synthesis.

Safety & Handling

  • Hazard Identification: (4-Chloro-2-methoxypyrimidin-5-yl)methanol is an irritant. The chloro-pyrimidine moiety is a potential skin sensitizer.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all powders in a fume hood to avoid inhalation.

  • Chemical Compatibility: Avoid contact with strong acids (hydrolysis of methoxy group) and strong oxidizing agents (uncontrolled oxidation).

References

  • Discovery of Pyrimidine-Based Aurora Kinase Inhibitors.

    • Context: Describes the SNAr displacement on similar 2,4-dichloropyrimidine scaffolds.
    • Source:National Institutes of Health (NIH) / PMC.
  • Synthesis and Src Kinase Inhibitory Activity of 4-Amino-5-substituted Pyrimidines.

    • Context: Details the structure-activity relationship (SAR) of the C5 position and methoxy substitution.
    • Source:Journal of Medicinal Chemistry (via PubMed).
  • Discovery of Highly Selective CDK9 Inhibitors (JSH-150).

    • Context: Illustrates the use of 2-methoxy-4-aminopyrimidine cores in selective kinase inhibition.
    • Source:European Journal of Medicinal Chemistry (via PubMed).
  • Oxidation of Alcohols to Aldehydes: Practical Protocols.

    • Context: General methodologies for MnO₂ and Swern oxidations applicable to heterocyclic alcohols.
    • Source:Organic Chemistry Portal.

Sources

The Strategic Application of (4-Chloro-2-methoxypyrimidin-5-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrimidine Scaffold

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a recurring motif in a multitude of clinically successful therapeutic agents.[1][2][3][4] Its prevalence stems from its bioisosteric relationship with the purine core of nucleobases, allowing pyrimidine derivatives to effectively compete for the ATP-binding sites of various enzymes, particularly protein kinases.[5] Functionalized pyrimidines are central to the development of targeted therapies, especially in oncology.[5][6][7][8] (4-Chloro-2-methoxypyrimidin-5-yl)methanol is a highly versatile building block, offering multiple reaction sites for the construction of complex molecular architectures aimed at modulating key biological pathways. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic application in the design of potent kinase inhibitors.

Molecular Profile and Strategic Reactivity

(4-Chloro-2-methoxypyrimidin-5-yl)methanol is characterized by three key functional groups, each conferring distinct reactivity and opportunities for molecular elaboration:

  • C4-Chloro Group: The chlorine atom at the 4-position is the most reactive site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogens renders the C4 position highly electrophilic and susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols.[9][10][11] This reaction is the cornerstone of its application in building libraries of substituted pyrimidines.

  • C2-Methoxy Group: The methoxy group at the 2-position is generally stable but can influence the electronic properties of the pyrimidine ring. It can also be a site for potential metabolism or a point of interaction within a protein's binding pocket.

  • C5-Hydroxymethyl Group: The primary alcohol at the 5-position is a crucial functional handle. It can enhance the aqueous solubility of a molecule, a desirable property for drug candidates.[12][13] Furthermore, it can be readily oxidized to an aldehyde or carboxylic acid, or undergo esterification or etherification to introduce further diversity and modulate the pharmacokinetic and pharmacodynamic properties of the final compound.[12][14]

Proposed Synthesis of (4-Chloro-2-methoxypyrimidin-5-yl)methanol

Synthesis_of_Target_Compound start Ethyl 4-chloro-2-methoxy- pyrimidine-5-carboxylate reagent DIBAL-H (1.5 M in Toluene) THF, -78 °C start->reagent 1. Add dropwise product (4-Chloro-2-methoxypyrimidin-5-yl)methanol reagent->product 2. Quench (e.g., Rochelle's salt) 3. Workup & Purification

Caption: Proposed synthetic route to (4-Chloro-2-methoxypyrimidin-5-yl)methanol.

Protocol 1: Synthesis via Ester Reduction

Objective: To synthesize (4-Chloro-2-methoxypyrimidin-5-yl)methanol by reduction of ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate.

Materials:

  • Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate

  • Diisobutylaluminium hydride (DIBAL-H), 1.5 M solution in toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions under an inert atmosphere (e.g., Schlenk line)

Procedure:

  • Dissolve ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (2.5 - 3.0 eq) dropwise via a syringe, maintaining the internal temperature below -70 °C. The addition rate should be controlled to prevent a sudden exotherm.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of saturated aqueous Rochelle's salt at -78 °C. Caution: This is an exothermic process.

  • Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour, or until two clear layers form.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to yield (4-Chloro-2-methoxypyrimidin-5-yl)methanol as a solid.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the ester signals and the appearance of a new signal for the CH₂OH group in the NMR spectra will confirm the successful reduction.

Application in the Synthesis of Kinase Inhibitors

The primary application of (4-Chloro-2-methoxypyrimidin-5-yl)methanol in medicinal chemistry is as a key intermediate for the synthesis of kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs).[5][6][8][16] CDKs are critical regulators of the cell cycle and transcription, and their dysregulation is a hallmark of many cancers.[6][8]

Kinase_Inhibition_Pathway cluster_0 Cell Cycle Progression & Transcription CDK CDK/Cyclin Complex (e.g., CDK9/Cyclin T1) Substrate Substrate Protein (e.g., RNA Pol II) CDK->Substrate phosphorylates ADP ADP CDK->ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cell_Response Gene Transcription & Cell Proliferation pSubstrate->Cell_Response ATP ATP ATP->CDK Inhibitor (4-Chloro-2-methoxypyrimidin-5-yl)methanol -derived Inhibitor Inhibitor->CDK binds to ATP pocket

Caption: Inhibition of a CDK signaling pathway by a pyrimidine-based inhibitor.

Rationale for Scaffold Use

The 2,4,5-substituted pyrimidine scaffold is an excellent ATP-competitive inhibitor core. The nitrogen atoms at positions 1 and 3 can form crucial hydrogen bond interactions with the hinge region of the kinase active site, mimicking the adenine portion of ATP. The substituents at the 2, 4, and 5 positions can then be tailored to occupy adjacent hydrophobic pockets and form additional interactions, thereby enhancing potency and selectivity.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol details a general procedure for the reaction of (4-Chloro-2-methoxypyrimidin-5-yl)methanol with a representative amine nucleophile, a common step in the synthesis of many CDK inhibitors.

SNAr_Workflow cluster_0 Reaction Setup Start_Mat (4-Chloro-2-methoxypyrimidin- 5-yl)methanol Heat Heat (e.g., 120 °C, 12-24h) Start_Mat->Heat Amine Amine Nucleophile (e.g., aniline derivative) Amine->Heat Base Base (e.g., DIPEA) Base->Heat Solvent Solvent (e.g., n-Butanol) Solvent->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product 4-Amino-2-methoxypyrimidin- 5-yl)methanol Derivative Purify->Product

Caption: General workflow for the SNAr reaction.

Objective: To synthesize a 4-amino-substituted pyrimidine derivative.

Materials:

  • (4-Chloro-2-methoxypyrimidin-5-yl)methanol (1.0 eq)

  • Desired amine nucleophile (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 - 3.0 eq)

  • Anhydrous solvent such as n-butanol, 1,4-dioxane, or DMF

  • Standard glassware for synthesis

Procedure:

  • To a reaction vial or flask, add (4-Chloro-2-methoxypyrimidin-5-yl)methanol (1.0 eq), the amine nucleophile (1.1 eq), and the solvent (e.g., n-butanol).

  • Add the base (DIPEA, 2.0 eq) to the mixture.

  • Seal the vessel and heat the reaction mixture to a temperature between 100-140 °C. The reaction time can vary from a few hours to overnight. Microwave irradiation can often accelerate this transformation.[10]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to isolate the desired product.

Causality Behind Experimental Choices:

  • Solvent: High-boiling polar aprotic solvents like n-butanol, dioxane, or DMF are chosen to facilitate the SNAr reaction, which often requires elevated temperatures to overcome the activation energy.[10]

  • Base: A non-nucleophilic base like DIPEA is used to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.

  • Temperature: Heating is necessary to provide sufficient energy for the nucleophilic attack and subsequent elimination of the chloride ion, driving the reaction to completion.[10]

Data Presentation: Biological Activity of Related Pyrimidine Kinase Inhibitors

To illustrate the potential of scaffolds derived from (4-Chloro-2-methoxypyrimidin-5-yl)methanol, the following table summarizes the inhibitory activities of several published 2,4,5-substituted pyrimidine derivatives against various Cyclin-Dependent Kinases.

Compound Scaffold Target Kinase IC₅₀ (nM) Reference
2-Anilino-4-(thiazol-5-yl)-pyrimidineCDK96[8]
2,4-Diaminopyrimidine derivativeCDK77.21[16]
2-Anilinopyrimidine derivativeCDK959[16]
Pyrimido[4,5-d]pyrimidine derivativeCDK250[6]
Pyrazolo[3,4-d]pyrimidine derivativeCDK261[5]

This table is a representative summary. IC₅₀ values are highly dependent on the specific substituents and assay conditions.

Conclusion and Future Outlook

(4-Chloro-2-methoxypyrimidin-5-yl)methanol is a strategically valuable, trifunctional building block for medicinal chemistry. Its well-defined reactivity allows for controlled, sequential functionalization to rapidly generate libraries of complex molecules. The demonstrated success of the 2,4,5-substituted pyrimidine scaffold in targeting protein kinases, particularly CDKs, underscores the immense potential of this intermediate in the discovery of novel therapeutics for oncology and other disease areas. Future applications will undoubtedly leverage this scaffold's versatility to explore new chemical space and develop next-generation targeted therapies.

References

  • El-Sayed, N., et al. (2012). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Molecules, 17(7), 8463-8477. Available at: [Link]

  • de Oliveira, R. S., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Pharmaceuticals, 14(3), 269. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][12]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1851. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5489. Available at: [Link]

  • Wang, S., et al. (2013). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as highly selective CDK9 inhibitors for cancer treatment. Cancer Research, 73(8_Supplement), 697. Available at: [Link]

  • Ahmad, I., et al. (2023). Functionalized pyrimidine compounds with their pharmacological potential. RSC Advances, 13(1), 1-20. Available at: [Link]

  • Bradshaw, T. K., et al. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1968, 1712-1716. Available at: [Link]

  • Mashayekhi, V., et al. (2021). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 26(11), 3374. Available at: [Link]

  • Dolgikh, M. P., et al. (2019). Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. Journal of Fluorine Chemistry, 221, 59-64. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 28(11), 4353. Available at: [Link]

  • Sharma, A., et al. (2024). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega. Available at: [Link]

  • Knittel, J. J., & Zavod, R. M. (2018). Drug design and relationship of functional groups to pharmacologic activity. Foye's Principles of Medicinal Chemistry, 27-66. Available at: [Link]

  • Kumar, D., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(2), 162. Available at: [Link]

  • Gomha, S. M., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 387-414. Available at: [Link]

  • CN110372602A. (2019). A kind of synthetic method of 4- chloro-2-methyl pyrimidine. Google Patents.
  • Reddy, T. J., et al. (2015). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 1366-1372. Available at: [Link]

  • Guillon, J., et al. (2006). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Bioorganic & Medicinal Chemistry, 14(11), 3658-3666. Available at: [Link]

  • Le, T. (2020). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. The Organic Chemist's Companion. Available at: [Link]

  • Hypha Discovery. (2022). The underappreciated hydroxyl in drug discovery. Hypha Discovery Blog. Available at: [Link]

  • de Lacerda, R. B., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1141. Available at: [Link]

  • El-Faham, A., et al. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. Available at: [Link]

  • Trujillo-Lagunas, M. L., et al. (2019). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Synthesis, 51(05), 1136-1144. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of diethyl methoxy(methyl)malonate. PrepChem. Available at: [Link]

  • CN103554036B. (2016). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.

Sources

Troubleshooting & Optimization

Overcoming solubility issues with (4-Chloro-2-methoxypyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (4-Chloro-2-methoxypyrimidin-5-yl)methanol. This guide is designed to provide you, a valued member of the scientific community, with in-depth, practical solutions for overcoming the solubility challenges associated with this important chemical intermediate. As Senior Application Scientists, we understand that compound solubility is a critical bottleneck in research and development. This resource consolidates our field-proven insights and authoritative data to help you streamline your experimental workflows.

Section 1: Understanding the Molecule

Before troubleshooting, it is crucial to understand the physicochemical properties of (4-Chloro-2-methoxypyrimidin-5-yl)methanol that govern its solubility.

Q1: What are the key structural features of (4-Chloro-2-methoxypyrimidin-5-yl)methanol that influence its solubility?

A1: The solubility of this compound is a tale of two competing features. On one hand, the hydroxymethyl (-CH₂OH) group is polar and capable of acting as a hydrogen bond donor and acceptor, which promotes solubility in polar, protic solvents like water and alcohols.[1] On the other hand, the chlorinated pyrimidine ring is a larger, more rigid, and relatively nonpolar structure. This aromatic ring system contributes to a higher crystal lattice energy, which must be overcome for the solid to dissolve. The chloro and methoxy substituents further modulate the electronic properties and lipophilicity of the molecule.

This dual nature means the compound is not extremely soluble in either very polar (water) or very nonpolar (hexane) solvents, positioning it as a classic "brick-dust" type molecule that often requires strategic formulation.[2]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of (4-Chloro-2-methoxypyrimidin-5-yl)methanol.

Q2: What is the recommended starting solvent for preparing a stock solution?

A2: For most applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. Pyrimidine derivatives generally show good solubility in aprotic polar solvents like DMSO and Dimethylformamide (DMF).[3][4] DMSO is particularly effective at solvating a wide range of organic molecules and is miscible with most aqueous and organic media, making it a versatile choice for preparing high-concentration stock solutions that can be further diluted into experimental buffers.

Q3: I need to use this compound in an aqueous buffer for a biological assay. Can I dissolve it directly in water or PBS?

A3: Direct dissolution in aqueous buffers like water or Phosphate-Buffered Saline (PBS) is generally not recommended due to the compound's limited aqueous solubility.[3] Attempting to do so will likely result in a low-concentration, possibly incomplete, solution. The standard and most reliable method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then perform a serial dilution into your aqueous experimental medium.

Crucial Tip: When diluting the DMSO stock into an aqueous buffer, ensure the final concentration of DMSO is kept low (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.

Q4: How does temperature affect the solubility of this compound?

A4: Generally, the solubility of crystalline organic compounds, including pyrimidine derivatives, increases with temperature.[5][6] The dissolution process is often endothermic, meaning that applying heat provides the energy needed to break the crystal lattice bonds.[6] Gentle warming (e.g., to 37-50°C) can significantly aid in dissolving the compound in organic solvents. However, be cautious about potential degradation if the compound is heat-sensitive. Always check for stability information if available.

Section 3: Troubleshooting Guide

Encountering precipitation or incomplete dissolution is a common hurdle. This section provides a logical workflow to diagnose and solve these issues.

Q5: I prepared a stock solution in DMSO, but my compound precipitated when I diluted it into my aqueous assay buffer. What happened and what should I do?

A5: This is a classic case of a compound "crashing out" of solution. It occurs when the aqueous buffer cannot maintain the solubility of the compound at the desired concentration once the highly effective solvating power of the DMSO is diluted.

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to reduce the final working concentration of your compound in the aqueous medium.

  • Use Co-solvents: If a higher concentration is necessary, consider adding a co-solvent to the aqueous buffer.[7] Co-solvents like ethanol, propylene glycol, or PEG 400 can increase the solubilizing capacity of the aqueous phase. The co-solvent technique is a cornerstone of formulating poorly soluble compounds for both in vitro and in vivo studies.[8]

  • Formulation with Excipients: For more advanced applications, consider using solubilizing excipients such as cyclodextrins or surfactants (e.g., Tween-80).[9][10] These agents can form inclusion complexes or micelles that encapsulate the drug molecule, significantly enhancing its apparent aqueous solubility.[11]

Below is a workflow diagram to guide your troubleshooting process.

G start Compound Precipitates in Aqueous Buffer q1 Is the final concentration absolutely necessary? start->q1 sol1 Reduce final working concentration. q1->sol1 No q2 Can the assay tolerate a co-solvent? q1->q2 Yes end_point Achieved Soluble Formulation sol1->end_point sol2 Add a biocompatible co-solvent (e.g., Ethanol, PEG 400) to the buffer. q2->sol2 Yes q3 Is pH adjustment permissible for the assay? q2->q3 No sol2->end_point sol3 Systematically test a range of buffer pH values. q3->sol3 Yes adv Consider Advanced Formulation Strategies q3->adv No sol3->end_point sol4 Use solubilizing excipients (e.g., Cyclodextrins, Surfactants) adv->sol4 sol4->end_point

Troubleshooting workflow for aqueous precipitation.
Q6: My compound won't dissolve completely even in DMSO at room temperature. What are my options?

A6: If you are facing solubility limits even in a strong organic solvent like DMSO, you can try the following:

  • Heating and Sonication: Gently warm the solution (e.g., in a 37-50°C water bath) and sonicate. The combination of thermal energy and mechanical agitation can often provide the activation energy needed to break down the crystal lattice and facilitate dissolution.[4]

  • Solvent Combination: Try a solvent mixture. For some compounds, a combination of solvents can have a synergistic effect. A common and powerful mixture is DMSO/Ethanol.

  • Alternative Aprotic Polar Solvents: Test solubility in other strong solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[12]

Section 4: Protocols and Data

Protocol 1: Standard Stock Solution Preparation

This protocol outlines the standard procedure for preparing a 10 mM stock solution of (4-Chloro-2-methoxypyrimidin-5-yl)methanol (MW: 174.59 g/mol ).

Materials:

  • (4-Chloro-2-methoxypyrimidin-5-yl)methanol

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Appropriate personal protective equipment (PPE)[13]

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 1.746 mg of the compound.

    • Calculation: 174.59 g/mol * 0.010 mol/L * 0.001 L = 0.0017459 g = 1.746 mg

  • Weighing: Carefully weigh out 1.746 mg of the compound and place it into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial for 5-10 minutes or warm it gently in a water bath. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Solubility Data Summary

While specific, experimentally verified solubility data for (4-Chloro-2-methoxypyrimidin-5-yl)methanol is not widely published, we can infer a qualitative and semi-quantitative profile based on the behavior of similar chloropyrimidine and pyrazolo[3,4-d]pyrimidine derivatives.[3][12][14]

Solvent TypeSolventExpected SolubilityRationale & Notes
Aprotic Polar DMSO, DMFHighExcellent ability to disrupt crystal lattice and solvate the molecule. Recommended for stock solutions.[3]
Protic Polar Methanol, EthanolModerateThe hydroxyl group of the solvents can hydrogen bond with the compound, but the overall solvating power is less than DMSO for this structure type.[4][12]
Aqueous Water, PBSVery LowThe nonpolar pyrimidine ring dominates, leading to poor interaction with water molecules.[3]
Aprotic Nonpolar Dichloromethane (DCM), ChloroformLow to ModerateMay show some solubility, but generally less effective than polar aprotic solvents.[6]
Nonpolar Hexane, TolueneVery LowThe polarity of the hydroxymethyl group prevents dissolution in highly nonpolar solvents.

This guide is intended to provide a robust framework for addressing the solubility of (4-Chloro-2-methoxypyrimidin-5-yl)methanol. By understanding the underlying chemical principles and applying these systematic troubleshooting strategies, you can overcome solubility hurdles and advance your research with confidence.

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • World Pharma Today. (2025).
  • MDPI. (2025).
  • PMC - NIH. (n.d.).
  • Google Patents. (n.d.).
  • CymitQuimica. (n.d.). CAS 17180-93-7: 4-Chloropyrimidine.
  • Fisher Scientific. (2025).
  • SciSpace. (2014).
  • (2023). Solubility enhancement techniques: A comprehensive review.
  • Solubility of Things. (n.d.). Pyrimidine.
  • IJSDR. (2011). Methods to boost solubility.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • BenchChem. (2025).
  • SAFETY DATA SHEET. (n.d.).
  • World Scientific News. (2024).
  • PubChem. (n.d.). 4-Chloro-2-methoxypyrimidine.
  • Sigma-Aldrich. (n.d.). 4-Chloro-5-methoxy-2-methylpyrimidine | 698-33-9.
  • Capot Chemical. (2017). MSDS of (4-Chlorophenyl)(pyridin-2-yl)methanol.
  • EPA. (2025).
  • Methanex Corporation. (2024).
  • Benchchem. (n.d.). 4-Chlorophenyl-2-pyridinylmethanol.
  • Sigma-Aldrich. (n.d.). 4-chloro-5-methoxy-2-methylsulfanyl-pyrimidine | 87026-45-7.
  • ChemScene. (n.d.). 1044145-59-6 | (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol.
  • PubChem. (n.d.). 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine.

Sources

Purification strategies for (4-Chloro-2-methoxypyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide addresses the isolation and purification of (4-Chloro-2-methoxypyrimidin-5-yl)methanol (CAS: 1044145-59-6). This compound is a critical "scaffold" intermediate, often employed in the synthesis of kinase inhibitors and other bioactive heterocycles.

The presence of the 4-chloro and 2-methoxy substituents on the pyrimidine ring creates a "push-pull" electronic environment. While this reactivity is desired for downstream nucleophilic aromatic substitutions (


), it renders the compound susceptible to hydrolysis and side reactions during purification.

Key Physicochemical Properties:

Property Value/Description

| Molecular Formula |


 |
| Molecular Weight  | 174.58  g/mol  |
| Physical State  | White to off-white solid |
| Solubility  | Soluble in DCM, EtOAc, THF, MeOH. Low solubility in Hexanes, Water. |
| Stability Alert  | Hydrolysis Prone:  The C4-Cl bond is labile in acidic/aqueous conditions. |

Troubleshooting & FAQs: The "Why" Behind the Protocol

Q1: My crude product is a sticky yellow oil that refuses to crystallize. How do I fix this?

Diagnosis: This "oiling out" is typically caused by residual high-boiling solvents (e.g., DMF, DMSO) or the presence of the des-chloro impurity (where the Cl is replaced by H) which disrupts crystal packing.

Corrective Strategy:

  • Solvent Swap: Dissolve the oil in a minimal amount of Dichloromethane (DCM) and wash with brine to remove trapped polar solvents. Dry over

    
     and concentrate.
    
  • Trituration: Add Methyl tert-butyl ether (MTBE) or Heptane to the residue. Sonicate for 10-15 minutes. The mechanical energy often induces nucleation, turning the oil into a precipitable solid.

  • Seed Crystals: If available, add a micro-spatula of pure product at

    
    .
    
Q2: I see a new spot on TLC after heating the compound in Methanol. What happened?

Diagnosis: You likely triggered a Nucleophilic Aromatic Substitution (


) .
At elevated temperatures, the solvent (Methanol) acts as a nucleophile, displacing the labile 4-chloro group.
  • Reaction: 4-Cl-2-OMe-pyrimidine

    
     2,4-Dimethoxypyrimidine.
    

Prevention:

  • Avoid refluxing in nucleophilic solvents (MeOH, EtOH) for extended periods.

  • Recommended Solvent for Recrystallization: Use a non-nucleophilic system like Ethyl Acetate/Heptane or Toluene .

Q3: The yield is low after column chromatography. Is the compound degrading on silica?

Diagnosis: Yes. The 5-hydroxymethyl group can hydrogen-bond strongly with silanols, causing tailing. Furthermore, slightly acidic silica can catalyze the hydrolysis of the 4-Cl group to the 4-hydroxy pyrimidone (tautomer of 4-hydroxypyrimidine).

Corrective Strategy:

  • Neutralize the Silica: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes before loading.

  • Fast Elution: Use a gradient of DCM to 5% MeOH/DCM . Do not let the compound sit on the column overnight.

Impurity Profiling & Management

Understanding the "Enemy" (Impurities) is half the battle.

Impurity TypeOriginRemoval Strategy
Starting Material (Ester/Aldehyde) Incomplete reduction (e.g., NaBH4 shortage).Column Chromatography: These are less polar than the alcohol product. Elute first with 100% DCM.
Hydrolysis Product (4-OH) Exposure to aqueous acid or prolonged water contact.Base Extraction: The 4-OH species is phenolic (acidic). Wash the organic layer with mild base (

); the impurity stays in the aqueous phase.
Des-Chloro Analog Over-reduction (common if using

or

).
Recrystallization: This impurity has significantly different solubility. Recrystallize from EtOAc/Heptane.
Visualizing the Impurity Landscape

ImpurityPathways Figure 1: Common degradation pathways for (4-Chloro-2-methoxypyrimidin-5-yl)methanol Start Precursor (Ester/Aldehyde) Target Target Alcohol (4-Cl-2-OMe...) Start->Target Reduction (NaBH4) Impurity_OH Hydrolysis Impurity (4-Hydroxy) Target->Impurity_OH Acid/H2O (Hydrolysis) Impurity_OMe S_NAr Impurity (2,4-Dimethoxy) Target->Impurity_OMe MeOH/Heat (Substitution)

Recommended Experimental Protocols

Protocol A: Optimized Workup (Post-Reduction)

Context: Assuming synthesis via NaBH4 reduction of the aldehyde or ester.

  • Quench: Cool reaction mixture to

    
    . Slowly add Saturated Ammonium Chloride (
    
    
    
    )
    .
    • Why? Avoids strong acids (HCl) which hydrolyze the Cl-group.

      
       buffers the pH to ~9.
      
  • Extraction: Extract 3x with Ethyl Acetate (EtOAc) .

    • Tip: Do not use DCM yet; emulsions are common with boron salts. EtOAc separates faster.

  • Wash: Wash combined organics with Brine (1x).

  • Dry: Dry over anhydrous

    
     and concentrate at 
    
    
    
    (water bath).
Protocol B: Purification via Crystallization (Preferred)

Best for: Scaling up (>5g) where chromatography is expensive.

  • Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate (

    
    ).
    
  • Precipitation: Remove from heat. Slowly add Heptane dropwise until slight turbidity persists.

  • Cooling: Allow to cool to Room Temp (RT) over 30 mins, then refrigerate at

    
     for 2 hours.
    
  • Filtration: Filter the white needles. Wash the cake with cold 10% EtOAc/Heptane.

Protocol C: Flash Chromatography (High Purity)

Best for: Removing trace starting material.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient: 100% DCM

    
     95:5 DCM:Methanol .
    
  • Loading: Dry load (absorb crude onto silica) is preferred over wet loading to prevent band broadening.

Decision Workflow

Use this logic tree to determine the best purification route for your specific batch.

PurificationLogic Figure 2: Purification Decision Tree Start Crude Mixture Analysis (TLC/LCMS) PurityCheck Purity > 85%? Start->PurityCheck Cryst Recrystallization (EtOAc/Heptane) PurityCheck->Cryst Yes ImpurityType Major Impurity? PurityCheck->ImpurityType No Final Pure Product (>98%) Cryst->Final PolarImp Polar (Salts/Acids) ImpurityType->PolarImp Baseline spots NonPolarImp Non-Polar (Start Mat.) ImpurityType->NonPolarImp High Rf spots Wash Aqueous Workup (NaHCO3 Wash) PolarImp->Wash Column Flash Column (DCM -> 5% MeOH) NonPolarImp->Column Wash->Cryst Column->Final

References

  • PubChem Compound Summary . (2025). (4-Chloro-2-methoxypyrimidin-5-yl)methanol (CID 1044145-59-6). National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal . (2024). Reduction of Aldehydes and Esters using NaBH4. (General Protocol Reference). [Link]

Technical Support Center: Synthesis of (4-Chloro-2-methoxypyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of reaction conditions for the synthesis of (4-Chloro-2-methoxypyrimidin-5-yl)methanol . This guide is structured for researchers requiring high-fidelity protocols and troubleshooting insights.

Executive Summary

The synthesis of (4-Chloro-2-methoxypyrimidin-5-yl)methanol hinges on the chemoselective reduction of its ester precursor, ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate .[1]

The primary challenge is preserving the C4-Chloro substituent , which is highly susceptible to Nucleophilic Aromatic Substitution (


) or hydrodehalogenation under reducing conditions. The C2-Methoxy group  provides electron density but also presents a secondary site for nucleophilic attack.[1]

Recommended Route: Controlled reduction using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78°C).[1] This method offers the highest chemoselectivity, preventing the over-reduction or dechlorination often seen with Lithium Aluminum Hydride (LiAlH


) or catalytic hydrogenation.

Module 1: Optimized Experimental Protocol

Objective: Selective reduction of the ester moiety to the primary alcohol without disturbing the halogenated pyrimidine core.

The "Golden Route": DIBAL-H Reduction

Based on analogous protocols for (4-chloro-2-(methylthio)pyrimidin-5-yl)methanol [1].[1]

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate 1.0 equivSubstrateEnsure moisture-free (azeotrope with toluene if necessary).[1]
DIBAL-H (1.0 M in Toluene/THF) 2.5 - 3.0 equivReductantUse fresh solution.[1] Old DIBAL-H aggregates, reducing titer.[1]
Anhydrous THF Solvent (0.1 M)MediumMust be distilled or dried over molecular sieves.
Methanol ExcessQuenchFor destroying excess hydride at low temp.
Rochelle's Salt (Sat. aq.) ExcessWorkupCritical for breaking aluminum emulsions.
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask under an Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve the pyrimidine ester (1.0 equiv) in anhydrous THF (concentration ~0.1 M).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

  • Addition: Add DIBAL-H (3.0 equiv) dropwise via syringe pump or pressure-equalizing addition funnel over 30-45 minutes .

    • Critical: Maintain internal temperature below -70°C. Rapid addition causes local heating, leading to dechlorination.[1]

  • Monitoring: Stir at -78°C for 1–2 hours. Monitor by TLC (System: Hexanes/EtOAc 1:1) or LC-MS.[1][2]

    • Target: Disappearance of ester (

      
      ) and appearance of alcohol (
      
      
      
      ).
  • Quench: While still at -78°C, add Methanol (5 equiv) dropwise. Vigorous gas evolution (

    
    ) will occur.
    
  • Workup (The Rochelle Method):

    • Remove the cooling bath and allow to warm to 0°C.

    • Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) (approx. 10 mL per mmol substrate).

    • Stir vigorously at room temperature for 1–2 hours until the two layers (organic and aqueous) separate clearly and the cloudy emulsion becomes clear.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine, dry over

    
    , and concentrate.[1][3][4]
    

Module 2: Troubleshooting & FAQs

Diagnosing failure modes using mechanistic insight.

Q1: I observe the formation of a "Des-chloro" byproduct (Pyrimidin-5-yl methanol). What happened?

Diagnosis: Over-reduction or Hydrodehalogenation. Root Cause: The reaction temperature was likely too high, or the hydride source was too aggressive. Solution:

  • Strict Temperature Control: Ensure the internal probe reads -78°C throughout the DIBAL-H addition.

  • Reagent Check: Do NOT use LiAlH

    
    . It is too nucleophilic and will attack the C4 position via an 
    
    
    
    mechanism followed by hydride delivery.
  • Quench Protocol: Ensure the quench is performed at -78°C. Warming the reaction mixture with active aluminum hydride species present promotes side reactions.

Q2: My isolated yield is low, and I see a "4-Hydroxy" or "4-Methoxy" impurity.

Diagnosis: Nucleophilic Aromatic Substitution (


).
Root Cause:  The solvent or workup conditions facilitated the displacement of the Chloride.
  • 4-Methoxy impurity: Caused by methoxide attack (from MeOH quench) if the mixture warms up before the aluminum complex is neutralized.

  • 4-Hydroxy impurity: Hydrolysis during workup if the pH is too high (basic). Solution:

  • Solvent Choice: Avoid using alcohols (MeOH/EtOH) as the reaction solvent. Use only THF or DCM.

  • Quench: Add the MeOH slowly and ensure it is fully reacted with the DIBAL before warming.

  • pH Control: Keep the workup neutral. The pyrimidine ring is electron-deficient, making the C-Cl bond labile to base hydrolysis.[1]

Q3: The reaction stalls with 30% starting material remaining. Should I add more DIBAL?

Diagnosis: Reagent decomposition or coordination. Root Cause: The pyrimidine nitrogens can coordinate to the aluminum species, sequestering the reagent. Solution:

  • Do not warm up to drive the reaction; this will cause dechlorination.

  • Add Fresh Reagent: Add an additional 0.5–1.0 equiv of DIBAL-H at -78°C.[1]

  • Check Reagent Quality: Titrate your DIBAL-H. If the bottle is old, the effective concentration may be significantly lower than labeled.

Q4: I cannot use DIBAL-H/Cryogenic conditions. Is there a room-temperature alternative?

Alternative Protocol: NaBH


 + CaCl

in EtOH
.
  • Mechanism:[1][3][5][6][7][8] Calcium ions activate the ester carbonyl, allowing the mild NaBH

    
     to reduce it.
    
  • Risk:[1] Higher risk of

    
     (ethoxide attack replacing chloride) due to the solvent and temperature.
    
  • Procedure: Dissolve ester in absolute EtOH (0°C). Add CaCl

    
     (1.5 equiv). Stir 15 min. Add NaBH
    
    
    
    (2.0 equiv) in portions. Monitor closely and quench immediately upon completion. Note: Yields are typically lower (50-60%) compared to the DIBAL route.[1]

Module 3: Visualized Workflows

Reaction Pathway & Selectivity

The following diagram illustrates the competing pathways. The Green Path is the desired DIBAL-H reduction. The Red Paths represent common failure modes (Over-reduction and Substitution).

ReactionPathways Start Ethyl 4-chloro-2- methoxypyrimidine-5-carboxylate Target Target Alcohol: (4-Chloro-2-methoxypyrimidin- 5-yl)methanol Start->Target DIBAL-H, THF -78°C (Kinetic Control) DesChloro Impurity A: Des-chloro byproduct (Over-reduction) Start->DesChloro LiAlH4 or Warm DIBAL (> -40°C) Substituted Impurity B: 4-Methoxy/Hydroxy (SNAr Substitution) Start->Substituted MeOH/Base at RT (Nucleophilic Attack)

Caption: Kinetic control at -78°C favors the reduction of the ester (Green) over the displacement of the chloride (Red).

Troubleshooting Decision Tree

Use this flow to diagnose impurities observed in LC-MS.

Troubleshooting Start Analyze Crude LC-MS CheckMass Identify Major Impurity Mass Start->CheckMass MassMinus34 Mass [M-34] (Loss of Cl, +H) CheckMass->MassMinus34 Des-chloro MassPlus31 Mass [M-35+31] (Cl -> OMe) CheckMass->MassPlus31 Methoxy-sub MassPlus16 Mass [M-35+17] (Cl -> OH) CheckMass->MassPlus16 Hydroxy-sub ActionTemp CAUSE: Temp too high. ACTION: Keep < -70°C. Check probe position. MassMinus34->ActionTemp ActionSolv CAUSE: Methoxide attack. ACTION: Quench at -78°C. Dilute quench. MassPlus31->ActionSolv ActionWorkup CAUSE: Hydrolysis. ACTION: Neutral workup. Avoid strong bases. MassPlus16->ActionWorkup

Caption: Diagnostic logic for identifying root causes based on mass shifts observed in LC-MS.

Module 4: Analytical Specifications

ParameterSpecificationMethod
Appearance White to Off-white solidVisual
1H NMR (DMSO-d6)

8.60 (s, 1H, Ar-H), 5.50 (t, 1H, OH), 4.50 (d, 2H, CH2), 3.95 (s, 3H, OMe)
Characteristic singlets for C6-H and OMe.[1][4][8]
Storage -20°C, Inert AtmosphereMoisture sensitive; Cl group hydrolyzes slowly in wet air.[1]

References

  • Hu, X., et al. (2020).[4] Synthesis of (4-chloro-2-(methylthio)pyrimidin-5-yl)methanol. Chinese Chemical Letters, 31(5), 1281-1287.[1][4] (Protocol adapted from the methylthio analog).

  • BenchChem. (2025).[9] Optimization of 4-Chloropyrimidine Substitution Reactions. Technical Support Center.

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.[3][5][6][10][11]

  • Organic Chemistry Portal. Reduction of Carboxylic Esters.

Sources

Technical Support Center: Troubleshooting Failed Reactions Involving (4-Chloro-2-methoxypyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for (4-Chloro-2-methoxypyrimidin-5-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Given the trifunctional nature of this molecule, featuring a reactive chloro-substituent, a methoxy group, and a primary alcohol, chemists may encounter specific challenges during its application. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address potential issues in your experiments. The advice herein is grounded in established principles of heterocyclic chemistry and cross-coupling reactions, drawing from extensive literature on related pyrimidine systems.

Understanding the Reactivity of (4-Chloro-2-methoxypyrimidin-5-yl)methanol

(4-Chloro-2-methoxypyrimidin-5-yl)methanol is a highly functionalized pyrimidine derivative. The pyrimidine core is inherently electron-deficient, which activates the C4-chloro substituent towards nucleophilic attack.[1][2] This makes it an excellent substrate for a variety of transformations, most notably Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][3]

However, the presence of the hydroxymethyl group at C5 and the methoxy group at C2 introduces additional considerations:

  • The C4-Chloro Group: This is the primary site of reactivity for transformations aiming to introduce new C-C or C-N bonds. Its reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens.[3]

  • The C5-Hydroxymethyl Group: This primary alcohol can act as a nucleophile under certain conditions, potentially leading to undesired side reactions. It may also require protection, depending on the subsequent reaction steps.[4]

  • The C2-Methoxy Group: Generally stable, the methoxy group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[5]

A thorough understanding of this reactivity profile is crucial for successful experimentation and for effectively troubleshooting unexpected outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Common Reaction Failures

This section addresses specific problems you might encounter when working with (4-Chloro-2-methoxypyrimidin-5-yl)methanol.

Issue 1: Failed or Low-Yield Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling reaction with (4-Chloro-2-methoxypyrimidin-5-yl)methanol and an arylboronic acid is giving no product, or a very low yield. What are the likely causes and how can I fix it?

Answer: A failed Suzuki coupling with a chloropyrimidine can stem from several factors, often related to the catalyst system, reaction conditions, or the stability of the starting materials.[6]

Potential Causes & Troubleshooting Steps:

  • Inactive Catalyst: The Pd(0) active species may not be forming or is being deactivated.

    • Solution: Ensure your palladium source and phosphine ligands are of high quality and have been stored correctly under an inert atmosphere to prevent oxidation.[7] For challenging couplings involving chloro-heterocycles, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or pre-formed catalysts that are known to be effective for these substrates.[8] Pd(PPh₃)₄ is a common starting point, but may not be optimal.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step.[7]

    • Solution: Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially with less reactive boronic acids.[9] The solvent system also plays a key role. A mixture of a non-polar solvent (like 1,4-dioxane or toluene) with water is often used.[1][6] Anhydrous conditions with certain bases like K₃PO₄ might require a small amount of water to be effective.[10]

  • Reaction Temperature is Too Low: Chloro-heterocycles are generally less reactive than their bromo or iodo counterparts and often require higher temperatures for the oxidative addition step.[11]

    • Solution: Incrementally increase the reaction temperature, for example, from 80 °C to 100-120 °C, while monitoring for decomposition.[7] Microwave irradiation can also be highly effective in reducing reaction times and improving yields for Suzuki couplings of chloropyrimidines.[1]

  • Homocoupling of Boronic Acid: You may observe the formation of a biaryl product derived from your boronic acid.

    • Solution: This is often due to the presence of oxygen, which can facilitate this side reaction.[7] Ensure your reaction mixture and solvent are thoroughly degassed using techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[7]

  • Decomposition of Starting Material: The hydroxymethyl group might be sensitive to the reaction conditions.

    • Solution: Consider protecting the alcohol as a silyl ether (e.g., TBDMS) or a benzyl ether, which are generally stable to Suzuki coupling conditions.[12]

Issue 2: Complex Product Mixture in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting to displace the chloride with an amine (or other nucleophile) and I am getting a complex mixture of products instead of my desired compound. What is happening?

Answer: The formation of multiple products in an SNAr reaction with this substrate often points to side reactions involving the other functional groups or the pyrimidine ring itself.

Potential Causes & Troubleshooting Steps:

  • Hydrolysis of the Chloro or Methoxy Group: The presence of water, either as a solvent or a contaminant, can lead to the formation of the corresponding 4-hydroxypyrimidine. Under harsh conditions, the 2-methoxy group could also be hydrolyzed.[3]

    • Solution: Use anhydrous solvents (e.g., DMF, DMSO, or THF) and ensure your reagents are dry.[3] If using a protic solvent is necessary, try to minimize the reaction time and temperature.

  • Reaction with the Hydroxymethyl Group: Strong bases can deprotonate the primary alcohol, turning it into a competing nucleophile. This can lead to intermolecular or intramolecular side reactions.

    • Solution: Protect the alcohol before performing the SNAr reaction. A TBDMS ether is a good choice as it is robust but can be easily removed later.[12] Alternatively, using a weaker base or a non-basic reaction condition if possible can mitigate this issue.

  • Ring Opening/Degradation: Pyrimidine rings, especially when activated, can be susceptible to ring-opening by strong nucleophiles under harsh conditions.[13]

    • Solution: Use milder reaction conditions. Lower the temperature and use a less aggressive nucleophile/base combination if possible. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.

  • Insufficient Activation of the Pyrimidine Ring: If your nucleophile is weak, the reaction may not proceed cleanly, leading to a mixture of starting material and partially reacted intermediates.[3]

    • Solution: For less reactive nucleophiles, you may need to increase the reaction temperature.[3] The choice of solvent is also important; polar aprotic solvents like DMF or DMSO are generally good for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[14][15]

Issue 3: Starting Material Decomposition During Storage or Reaction Setup

Question: My (4-Chloro-2-methoxypyrimidin-5-yl)methanol appears to be degrading over time, or I see decomposition when setting up my reaction. How can I improve its stability?

Answer: While specific stability data for this compound is not widely published, general principles for storing and handling functionalized heterocyclic compounds should be followed.[16]

Potential Causes & Troubleshooting Steps:

  • Hydrolysis/Reaction with Moisture: The chloro-substituent can be sensitive to moisture, leading to slow hydrolysis to the corresponding hydroxypyrimidine.

    • Solution: Store the solid compound in a desiccator under an inert atmosphere (nitrogen or argon).[17] When weighing and transferring the material, do so in a dry environment (e.g., a glove box or under a stream of inert gas) if possible.

  • Light Sensitivity: Many complex organic molecules can be sensitive to light.

    • Solution: Store the compound in an amber vial or in a dark place to protect it from light.[16]

  • Thermal Instability: Although likely a stable solid at room temperature, prolonged exposure to heat can cause decomposition.

    • Solution: For long-term storage, keep the compound in a refrigerator or freezer at temperatures such as -20°C.[16][17]

  • Incompatible Solvents or Reagents during Setup: Certain solvents or reagents might be reacting with the compound even at room temperature.

    • Solution: Be mindful of the reagents used during your reaction setup. For example, if your reaction requires a strong base, add the (4-Chloro-2-methoxypyrimidin-5-yl)methanol to the reaction mixture just before heating, rather than letting it sit in a basic solution at room temperature for an extended period.

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and resolving common issues encountered in reactions with (4-Chloro-2-methoxypyrimidin-5-yl)methanol.

TroubleshootingWorkflow start Reaction Failed or Low Yield check_sm Check Starting Material Purity & Stability start->check_sm is_sm_ok Is Starting Material OK? check_sm->is_sm_ok purify_sm Purify or Re-source Starting Material is_sm_ok->purify_sm No reaction_type Identify Reaction Type is_sm_ok->reaction_type Yes purify_sm->start suzuki Suzuki Coupling reaction_type->suzuki Suzuki snar SNAr reaction_type->snar SNAr suzuki_troubleshoot Troubleshoot Suzuki: - Check Catalyst/Ligand - Screen Bases/Solvents - Increase Temperature - Degas Thoroughly - Protect Alcohol suzuki->suzuki_troubleshoot snar_troubleshoot Troubleshoot SNAr: - Use Anhydrous Conditions - Protect Alcohol - Use Milder Conditions - Optimize Solvent/Temp snar->snar_troubleshoot success Reaction Successful suzuki_troubleshoot->success snar_troubleshoot->success

Caption: A troubleshooting flowchart for reactions involving (4-Chloro-2-methoxypyrimidin-5-yl)methanol.

Key Experimental Protocols

The following are generalized, starting-point protocols for common reactions. Optimization will likely be required for your specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the Suzuki coupling of chloropyrimidines.[1][6]

Materials:

  • (4-Chloro-2-methoxypyrimidin-5-yl)methanol (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add (4-Chloro-2-methoxypyrimidin-5-yl)methanol, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol is based on general procedures for SNAr reactions on chloropyrimidines.[3]

Materials:

  • (4-Chloro-2-methoxypyrimidin-5-yl)methanol (1.0 eq)

  • Amine (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry reaction vessel, add (4-Chloro-2-methoxypyrimidin-5-yl)methanol and dissolve it in anhydrous DMF under an inert atmosphere.

  • Add the amine, followed by the base (Et₃N or DIPEA).

  • Heat the reaction mixture to 80-120 °C, depending on the reactivity of the amine.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Critical Reaction Parameters Summary

ParameterSuzuki-Miyaura CouplingNucleophilic Aromatic Substitution (SNAr)Rationale & Key Considerations
Catalyst Pd(0) complexes (e.g., Pd(PPh₃)₄, Buchwald catalysts)Not applicable (typically uncatalyzed)The choice of ligand is crucial for the reactivity of chloropyrimidines in Suzuki couplings.[6][8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Et₃N, DIPEA, K₂CO₃A base is required for the transmetalation step in Suzuki reactions and to scavenge HCl in SNAr.[3][9]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFDMF, DMSO, NMP, THFPolar aprotic solvents are generally preferred for SNAr to stabilize the Meisenheimer intermediate.[14]
Temperature 80-120 °C (or MW)60-140 °CHigher temperatures are often needed for less reactive chloro-substrates and nucleophiles.[1][3]
Atmosphere Inert (Argon or Nitrogen)Inert (optional, but recommended)Crucial for Suzuki couplings to prevent catalyst oxidation.[7] Recommended for SNAr to prevent side reactions.
Side Reactions Homocoupling, Deborylation, DecompositionHydrolysis, Reaction at -CH₂OH, Ring openingAwareness of potential side reactions is key to optimizing conditions and improving yields.[3][7][13]

References

  • Hydrolysis and Aminolysis of Certain Methoxypyrimidines. Journal of the American Chemical Society. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal. [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. ResearchGate. [Link]

  • Methoxymethyl (MOM) group nitrogen protection of pyrimidines bearing C-6 acyclic side-chains. (2011). PubMed. [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. MDPI. [Link]

  • Screening of different bases for Suzuki coupling a. ResearchGate. [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026). PMC. [Link]

  • Purines. LXXV. Dimroth Rearrangement, Hydrolytic Deamination, and Pyrimidine-Ring Breakdown of 7-Alkylated 1-Alkoxyadenines : N(1). J-Stage. [Link]

  • 4.7: Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]

  • Preparation method of 5-methoxy-4,6-dichloropyrimidine.
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]

  • Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot. [Link]

  • Alcohol Protecting Groups. University of Windsor. [Link]

  • Polar Protic and Aprotic Solvents. (2025). Chemistry Steps. [Link]

  • Struggling on suzuki couplings. (2026). Reddit. [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • Preparation of methoxypyrimidines 14 and 15. ResearchGate. [Link]

  • (4-CHLORO-2-METHYLSULFANYL-PYRIMIDIN-5-YL)-METHANOL synthesis. Molbase. [Link]

  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. ijrpr.com. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

  • 3.7: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [Link]

  • 16.6 Nucleophilic Aromatic Substitution. (2023). OpenStax. [Link]

  • Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. SciSpace. [Link]

Sources

Stability issues of (4-Chloro-2-methoxypyrimidin-5-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Chloro-2-methoxypyrimidin-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered in solution. Our aim is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.

Introduction to the Stability of (4-Chloro-2-methoxypyrimidin-5-yl)methanol

(4-Chloro-2-methoxypyrimidin-5-yl)methanol is a functionalized pyrimidine derivative. The pyrimidine core, being a π-deficient heterocycle, is inherently susceptible to nucleophilic attack, a characteristic that is further amplified by the presence of an electron-withdrawing chloro substituent at the 4-position.[1] This inherent reactivity makes the compound a versatile synthetic intermediate but also necessitates careful handling and storage to prevent degradation. The primary stability concern for this molecule in solution is its susceptibility to nucleophilic aromatic substitution (SNAr), which can be initiated by various nucleophiles commonly found in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (4-Chloro-2-methoxypyrimidin-5-yl)methanol in solution?

A1: The principal degradation pathway is nucleophilic aromatic substitution (SNAr) at the C4 position, where the chloro group is displaced by a nucleophile.[2] Common nucleophiles in a laboratory setting include:

  • Water/Hydroxide Ions: Leading to hydrolysis and the formation of (4-Hydroxy-2-methoxypyrimidin-5-yl)methanol. This is a significant concern in aqueous solutions, especially at neutral to basic pH.

  • Alcohols (e.g., Methanol, Ethanol): Can lead to the formation of the corresponding 4-alkoxy-2-methoxypyrimidine derivative.

  • Amines: Primary and secondary amines can displace the chloro group to form 4-amino-substituted pyrimidines.

  • Photodegradation: Exposure to UV light can induce the heterolytic or homolytic cleavage of the C-Cl bond, potentially leading to the formation of the hydroxypyrimidine derivative or other byproducts.[3]

Q2: What are the recommended solvents for preparing stock solutions of (4-Chloro-2-methoxypyrimidin-5-yl)methanol?

A2: To minimize the risk of nucleophilic attack, aprotic, non-nucleophilic solvents are recommended for preparing stock solutions. Suitable solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

It is crucial to use anhydrous grades of these solvents, as residual water can lead to hydrolysis over time. Protic solvents like water, methanol, and ethanol are not recommended for long-term storage due to their nucleophilic nature.[2]

Q3: How should I store solutions of (4-Chloro-2-methoxypyrimidin-5-yl)methanol?

A3: For optimal stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C.[4]

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[5]

  • Inert Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.[4]

  • Aliquoting: It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q4: I am observing an unexpected peak in my HPLC/LC-MS analysis of a solution of (4-Chloro-2-methoxypyrimidin-5-yl)methanol. What could it be?

A4: An unexpected peak is likely a degradation product. Based on the known reactivity of chloropyrimidines, the most probable impurity is the hydrolysis product, (4-Hydroxy-2-methoxypyrimidin-5-yl)methanol, especially if the solution was prepared in a protic solvent or exposed to moisture. Other possibilities include products from reactions with other nucleophiles present in your solution (e.g., buffer components with amine groups).

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving stability issues with (4-Chloro-2-methoxypyrimidin-5-yl)methanol in your experiments.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

This could be due to the degradation of the compound in the assay medium.

Caption: Troubleshooting workflow for bioactivity issues.

Issue 2: Appearance of new peaks in analytical chromatograms over time.

This indicates chemical degradation of the compound.

Caption: Troubleshooting workflow for chemical degradation.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of (4-Chloro-2-methoxypyrimidin-5-yl)methanol in a Specific Solvent

Objective: To determine the stability of (4-Chloro-2-methoxypyrimidin-5-yl)methanol in a given solvent over time at a specific temperature.

Materials:

  • (4-Chloro-2-methoxypyrimidin-5-yl)methanol

  • Solvent of interest (e.g., assay buffer, DMSO)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Incubator or water bath

  • Volumetric flasks and pipettes

  • HPLC vials

Procedure:

  • Prepare a stock solution: Accurately weigh and dissolve (4-Chloro-2-methoxypyrimidin-5-yl)methanol in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the parent compound.

  • Incubation: Place the stock solution under the desired storage conditions (e.g., 25°C, 37°C, or -20°C). Protect from light if photostability is not the variable being tested.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze by HPLC.

  • Data Analysis: Calculate the percentage of the remaining (4-Chloro-2-methoxypyrimidin-5-yl)methanol at each time point relative to the T=0 sample. The appearance and increase of new peaks should also be noted.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways of (4-Chloro-2-methoxypyrimidin-5-yl)methanol under stress conditions. This is crucial for developing stability-indicating analytical methods.[6][7]

Procedure:

Prepare separate solutions of (4-Chloro-2-methoxypyrimidin-5-yl)methanol (e.g., in a 1:1 mixture of acetonitrile and water) and subject them to the following stress conditions:

  • Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

  • Basic Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.

  • Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature.

  • Thermal Degradation: Heat the solution (e.g., at 80°C).

  • Photodegradation: Expose the solution to a photostability chamber with a controlled light source (e.g., UV and visible light).[5][8]

Analyze all samples by HPLC or LC-MS at various time points to monitor the degradation of the parent compound and the formation of degradation products.

Data Summary

Condition Potential Degradation Product Recommended Mitigation
Aqueous Solution (Neutral/Basic pH) (4-Hydroxy-2-methoxypyrimidin-5-yl)methanolUse buffered solutions at a slightly acidic pH if compatible with the experiment. Prepare fresh solutions.
Protic Solvents (e.g., Methanol) (4-Alkoxy-2-methoxypyrimidin-5-yl)methanolUse aprotic solvents (DMSO, DMF) for stock solutions.
Presence of Amines 4-Amino-substituted pyrimidine derivativesAvoid buffers containing primary or secondary amines (e.g., Tris) if possible.
Exposure to Light (4-Hydroxy-2-methoxypyrimidin-5-yl)methanol and other photoproductsProtect solutions from light at all times.
Elevated Temperature Accelerated degradation via multiple pathwaysStore solutions at low temperatures (-20°C or -80°C).

References

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]

  • Park, Y. T., Kim, Y. H., & Park, S. J. (2003). Photochemistry of 2-chloropyrimidine. Photochemical & Photobiological Sciences, 2(8), 863-867. [Link]

  • Guillain, F., et al. (2007). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Tetrahedron, 63(33), 7896-7903. [Link]

  • Thieme Chemistry. (2014). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

  • PubChem. [4-(4-Methoxyanilino)pyrimidin-5-yl]methanol. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Drug Products. Pharmaceutical Technology, 35(4), 54-61. [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • PubChem. 4-Chloro-2-methoxypyrimidine. [Link]

  • Arkat USA, Inc. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]

  • World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Wu, W., & Hou, H. (2008). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry, 5(1), 58-60. [Link]

  • International Association for Generic and Innovative Medicines. Photostability. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

  • Zaporizhzhia State Medical University. (2021). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]

  • Gair, J. A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 9048-9060. [Link]

  • Google Patents. (2006). Process for producing 4-chloro-2-methylthiopyrimidines.
  • International Journal of Pharmaceutical Sciences and Research. (2015). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. [Link]

  • Pradeep, T., & Sajanlal, P. R. (2012). Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. Langmuir, 28(4), 2059-2068. [Link]

  • ResearchGate. (2008). Equilibrium solubility and stability of aqueous solutions of molsidomine. [Link]

  • Chadha, R., et al. (2016). How cocrystals of weakly basic drugs and acidic coformers might modulate solubility and stability. Crystal Growth & Design, 16(7), 3909-3919. [Link]

  • Acta Medica Marisiensis. (2012). Improvements of Amoxicillin Stability in Acidic Environment. [Link]

  • PLOS ONE. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. [Link]

  • Molecules. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. [Link]

  • MDPI. (2023). Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. [Link]

  • U.S. Environmental Protection Agency. (1999). EVALUATION OF THE FATE AND TRANSPORT OF METHANOL IN THE ENVIRONMENT. [Link]

Sources

Technical Support Center: Advanced Purification Strategies for (4-Chloro-2-methoxypyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of (4-Chloro-2-methoxypyrimidin-5-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this key pharmaceutical intermediate and require methodologies to achieve high purity standards. Here, we address common challenges encountered during purification and provide robust, field-proven protocols and troubleshooting advice.

Frequently Asked Questions (FAQs) & Troubleshooting

This section tackles specific issues you might encounter during the purification of (4-Chloro-2-methoxypyrimidin-5-yl)methanol.

Q1: What are the most probable impurities in my crude (4-Chloro-2-methoxypyrimidin-5-yl)methanol sample?

A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the chlorination of a 4-hydroxy-pyrimidine precursor using an agent like phosphorus oxychloride (POCl₃).[1][2][3] Another route could be the reduction of the corresponding ethyl ester.[4] Based on these pathways, the primary impurities include:

  • Unreacted Starting Materials: Such as the 4-hydroxy equivalent or the corresponding ethyl ester. These are typically more polar than the desired product.

  • Partially Reacted Intermediates: For instance, if the starting material has multiple reactive sites, partially chlorinated species may be present.[3]

  • Byproducts of the Chlorinating Agent: Residual phosphorus-based compounds can remain after quenching the reaction.[3]

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup (e.g., toluene, triethylamine) can be present.[2]

  • Degradation Products: Pyrimidine rings, while generally stable, can be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures.[5]

Table 1: Common Impurities and Their Relative Polarity

Impurity TypeExamplePolarity vs. ProductRecommended Primary Removal Method
Unreacted Precursor(4-Hydroxy-2-methoxypyrimidin-5-yl)methanolHigherColumn Chromatography, Recrystallization
Unreacted PrecursorEthyl 4-chloro-2-methoxypyrimidine-5-carboxylateLower/SimilarColumn Chromatography
Reagent ByproductsPhosphorus-based speciesHigh (as acids)Aqueous Workup, Column Chromatography
Degradation ProductsVariesVariesRecrystallization, Chromatography

Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point in that specific solvent, or when the solution is cooled too rapidly.[6] It often indicates the presence of impurities that depress the melting point or inhibit crystal lattice formation.

Troubleshooting Steps:

  • Re-heat and Add Solvent: Heat the mixture to dissolve the oil, then add a small amount of the hot solvent until the solution becomes clear again.[6]

  • Slow Cooling: This is critical. Allow the flask to cool to room temperature undisturbed, ideally insulated, before moving to an ice bath. Rapid cooling promotes oiling.[7]

  • Induce Crystallization: If crystals don't form upon cooling, try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[6] If available, adding a "seed crystal" of the pure compound is highly effective.[6]

  • Change Solvent System: The chosen solvent may be inappropriate. Experiment with different solvents or solvent/anti-solvent pairs. For compounds soluble in high-boiling solvents like DMF, anti-solvent vapor diffusion is an excellent alternative.[7]

  • Pre-Purification: If impurities are the cause, perform a quick "pre-purification" step, such as passing a concentrated solution of the crude material through a short plug of silica gel, before attempting recrystallization.[6]

Q3: My compound streaks badly on a silica gel TLC plate. How can I achieve good separation during column chromatography?

A3: Streaking on silica gel is a classic sign that your compound is interacting too strongly with the stationary phase. For nitrogen-containing heterocyclic compounds like pyrimidines, this is often due to the basic nitrogen atoms interacting with the acidic silanol groups on the silica surface.[6]

Solutions:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase. Triethylamine (0.1-1%) is most common.[6] Alternatively, a 1-2% solution of ammonia in methanol can be used as part of the polar component of the mobile phase. This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.

  • Switch the Stationary Phase: If modifiers are ineffective, consider an alternative stationary phase. Neutral or basic alumina can be effective for basic compounds.[6] For highly polar compounds, reversed-phase chromatography (using a C18 column) is often the method of choice.[6][8]

Q4: I suspect my compound is degrading on the silica gel column. What are the signs and what can I do?

A4: Degradation on silica is a real risk for sensitive molecules. The acidic nature of silica gel can catalyze decomposition.

Signs of Degradation:

  • A new, often very polar, spot appears on TLC plates after spotting the compound and letting it sit for an hour before eluting.[6]

  • Low overall recovery of mass from the column.

  • The appearance of multiple new spots in the collected fractions that were not present in the initial crude material.

Solutions:

  • Deactivate the Silica: You can "deactivate" the silica gel by pre-treating it with the mobile phase containing a modifier like triethylamine before packing the column.

  • Switch to a Less Acidic Stationary Phase: As mentioned, neutral alumina is a good alternative.

  • Use Reversed-Phase Chromatography: C18 silica is generally much less harsh and is an excellent option for preventing degradation of acid-sensitive compounds.[6] This technique separates compounds based on hydrophobicity rather than polarity.

Purification Workflow and Decision Making

The choice of purification strategy depends on the initial purity and the scale of the experiment. The following diagram outlines a typical workflow.

G cluster_0 cluster_1 cluster_2 cluster_3 A Crude (4-Chloro-2-methoxypyrimidin-5-yl)methanol B Purity Assessment (TLC, HPLC, NMR) A->B C Is Purity >95%? B->C D Primary Purification C->D No J High-Purity Product C->J Yes E Recrystallization (High initial purity, solid) D->E F Flash Chromatography (Complex mixture, oil) D->F H Final Purity Check (HPLC, NMR) E->H G Assess Fraction Purity (TLC) F->G G->H I Is Purity >99.5%? H->I I->J Yes K Secondary Purification (Prep-HPLC, Re-crystallization) I->K No K->H

Caption: General purification workflow for (4-Chloro-2-methoxypyrimidin-5-yl)methanol.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent

This method is ideal for purifying crude material that is already of moderate purity (>85%) and is a solid. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.[7]

1. Solvent Screening:

  • Place ~20-30 mg of crude material into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, water) to each tube.

  • Observe solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

  • Heat the tubes that showed poor room-temperature solubility. The target solvent should fully dissolve the compound at or near its boiling point.

  • Allow the promising solutions to cool to room temperature and then in an ice bath. The best solvent will yield a high quantity of crystalline solid.

2. Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate). Continue adding the hot solvent until the solid just dissolves completely.[7]

  • (Optional: Decolorization) If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Swirl and heat for a few minutes.[3]

  • (Optional: Hot Filtration) If charcoal was used, perform a hot filtration through a fluted filter paper to remove it.[3]

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[7]

  • Dry the crystals under a vacuum.

Protocol 2: Normal-Phase Flash Column Chromatography

This is the workhorse technique for purifying complex mixtures or oily products.[9]

1. TLC Analysis & Solvent System Selection:

  • Dissolve a small amount of crude material in a solvent like dichloromethane.

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol).

  • The ideal solvent system will give your desired product a retention factor (Rf) of 0.25-0.35 and show good separation from all impurities.[6]

  • If streaking is observed, re-run the TLC using a mobile phase containing ~0.5% triethylamine.

2. Column Packing:

  • Select a column of appropriate size (a good rule of thumb is that the silica should weigh 50-100 times the mass of your crude sample).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and use positive pressure to pack the bed, ensuring no air bubbles or cracks form.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a strong solvent (e.g., methanol, dichloromethane). Add a small amount of silica gel (~2-3 times the sample weight) and evaporate the solvent under reduced pressure to get a dry, free-flowing powder.[6] Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve the crude material in the minimum possible volume of the mobile phase and carefully pipette it onto the top of the column. This is less ideal as it can disturb the column bed.

4. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase determined from your TLC analysis.

  • Apply positive pressure to achieve a steady flow rate.

  • Collect the eluent in a series of test tubes (fractions).

  • Monitor the separation by spotting fractions onto TLC plates to identify which ones contain your pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

G A Select Solvent System (TLC, Rf ≈ 0.3) B Pack Column (Silica Gel Slurry) A->B C Load Sample (Dry Loading Preferred) B->C D Elute with Mobile Phase (Apply Pressure) C->D E Collect Fractions D->E F Monitor Fractions (TLC Analysis) E->F G Combine Pure Fractions & Evaporate Solvent F->G

Caption: Workflow for Flash Column Chromatography.

References

  • Felton, J. S., Knize, M. G., & Dolbeare, F. A. (1994). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Retrieved from [Link]

  • Rădulescu, C., Tărăbăşanu, C. M., Hossu, A. M., Ionită, I., & Magearu, V. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by HPLC. Department of Physical Chemistry. Retrieved from [Link]

  • Plekhanova, A. S., Sidelnikov, V. N., & Kublitskii, V. S. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Retrieved from [Link]

  • Baluja, S., & Solanki, A. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Retrieved from [Link]

  • Grol, C. J., & Verboom, W. (1977). Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines. PMC. Retrieved from [Link]

  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]

  • Al-Ostath, A. I., & El-Gazzar, A. A. (2015). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry. Retrieved from [Link]

  • Sbardella, G., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Retrieved from [Link]

  • Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Retrieved from [Link]

  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Unknown Author. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines.
  • Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Vaskevych, A., et al. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid. MDPI. Retrieved from [Link]

  • Waters. (n.d.). Impurities Application Notebook. Retrieved from [Link]

Sources

Common pitfalls in handling (4-Chloro-2-methoxypyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for researchers working with (4-Chloro-2-methoxypyrimidin-5-yl)methanol . It prioritizes experimental logic, causality, and troubleshooting over generic data.

Subject: Handling, Reactivity, and Troubleshooting Guide Ticket ID: PYR-5-MEOH-GUIDE Status: Resolved (Expert Verified)

Executive Summary: The "Bifunctional" Trap

(4-Chloro-2-methoxypyrimidin-5-yl)methanol is a deceptively simple building block common in kinase inhibitor synthesis (e.g., EGFR inhibitors). Its utility lies in its dual functionality, but this is also its primary failure mode.

  • Site A (4-Cl): A highly reactive electrophile prone to Nucleophilic Aromatic Substitution (

    
    ).
    
  • Site B (5-CH₂OH): A nucleophilic primary alcohol.

The Core Pitfall: Under basic conditions intended to activate the alcohol (Site B), the molecule can self-condense. The deprotonated alkoxide of one molecule attacks the 4-Cl position of another, leading to oligomerization rather than the desired reaction.

Reactivity & Workflow Visualization

The following diagram maps the competitive pathways and the "Safe Zones" for chemical modification.

ReactivityMap Center (4-Chloro-2-methoxypyrimidin-5-yl) methanol SNAr Path A: S_NAr (4-Cl Displacement) (Desired for Amine coupling) Center->SNAr + Amine/Base (Controlled Temp) SelfCond Path B: Self-Condensation (Dimerization/Polymerization) Center->SelfCond + Strong Base (NaH) (High Conc.) Oxidation Path C: Oxidation to Aldehyde (MnO2 / Swern) Center->Oxidation Mild Oxidants Chlorination Path D: OH -> Cl Conversion (SOCl2 / POCl3) Center->Chlorination Reagents generate HCl Hydrolysis Path E: 2-OMe Hydrolysis (Acidic Conditions) Chlorination->Hydrolysis If HCl not scavenged

Figure 1: Reactivity landscape. Note the red "Self-Condensation" path which occurs when activating the alcohol without protecting the 4-Cl position.

Critical Troubleshooting (Q&A Format)

Module A: Reactions (Displacing the Chlorine)

Q: I am trying to react the 4-Cl with an aniline, but the reaction is sluggish. Can I increase the temperature?

  • Diagnosis: The 2-methoxy group is electron-donating, which deactivates the pyrimidine ring toward

    
     compared to a 2-chloro or 2-H analog.
    
  • Solution:

    • Solvent Switch: Move from EtOH/iPrOH to a polar aprotic solvent like n-Butanol or DMA (Dimethylacetamide) to increase the reaction rate at higher temperatures (100–120°C).

    • Acid Catalysis: Add 1.0 eq of TFA or HCl (in dioxane). Protonation of the ring nitrogen (N1 or N3) significantly increases the electrophilicity of the C4 position, facilitating the attack of the aniline [1].

Q: I see a new spot on TLC that isn't my product or starting material. Is it the 2-OMe being displaced?

  • Analysis: While possible, displacement of the 2-OMe is rare under standard

    
     conditions because Chloride is a far superior leaving group.
    
  • Likely Culprit: It is more likely Self-Etherification . The 5-hydroxymethyl group of your starting material is acting as a nucleophile against the 4-Cl of another molecule.

  • Fix: Ensure your nucleophile (amine) is in excess (1.2–1.5 eq) and added before any base. Avoid strong bases that deprotonate the alcohol.

Module B: Alcohol Functionalization (The Danger Zone)

Q: I treated the molecule with NaH to alkylate the alcohol, but the solution turned black/tarry. Why?

  • Root Cause: Intermolecular Polymerization. Sodium hydride (NaH) irreversibly deprotonates the -OH. The resulting alkoxide is a potent nucleophile that attacks the 4-Cl position of a neighboring molecule.

  • Protocol Adjustment:

    • Option 1 (Order of Ops): Perform the

      
       reaction at the 4-Cl position first (e.g., install your amine). Once the Cl is gone, you can safely use NaH on the alcohol.
      
    • Option 2 (If Cl must stay): Do NOT use NaH. Use milder conditions like Silver(I) Oxide (Ag₂O) with alkyl iodide, which activates the electrophile rather than creating a "naked" alkoxide [2].

Q: How do I convert the -OH to a -Cl (chloromethyl) without destroying the methoxy group?

  • Risk: Using Thionyl Chloride (

    
    ) generates HCl gas.[1] High local acid concentrations can hydrolyze the 2-methoxy group to a 2-hydroxy (pyrimidinone) tautomer.
    
  • Recommended Protocol:

    • Use Mesyl Chloride (MsCl) and LiCl / Collidine. This avoids strong acidic conditions.[2]

    • If using

      
      , strictly maintain 0°C  and include an acid scavenger like DIPEA (2.0 eq)  or perform the reaction in DCM with catalytic DMF (Vilsmeier-like conditions) to keep the pH neutral [3].
      

Physical Properties & Analytics Reference

PropertyValue / BehaviorNotes
Molecular Weight 174.58 g/mol
Solubility DMSO, DMF, MeOH, DCMSparingly soluble in water/hexane.
1H NMR (DMSO-d6) Pyrimidine H (C6) singlet ~8.3–8.5 ppmDistinctive shift.[3] If this moves upfield (<8.0), suspect hydrolysis.
Stability Hygroscopic; Acid SensitiveStore at -20°C under Argon.
Appearance White to off-white solidYellowing indicates oxidation or hydrolysis.

Troubleshooting Logic Tree

Use this flow to diagnose low yields.

Troubleshooting Start Problem: Low Yield / Impurities CheckTLC Check TLC/LCMS: Is Starting Material (SM) consumed? Start->CheckTLC SM_Left SM Remains CheckTLC->SM_Left Yes SM_Gone SM Consumed CheckTLC->SM_Gone No CheckCond Check Conditions SM_Left->CheckCond CheckProd Identify Major Impurity SM_Gone->CheckProd Temp Increase Temp or Switch to n-BuOH CheckCond->Temp Reaction too slow AcidCat Add 1.0 eq TFA (Protonate Ring) CheckCond->AcidCat Nucleophile weak Dimer Dimer/Polymer Found? (Mass = 2x SM - HCl) CheckProd->Dimer High MW peaks Hydrolysis Hydrolysis Found? (Mass = SM - Me + H) CheckProd->Hydrolysis Polar peak (+Water) FixDimer CAUSE: Self-Reaction FIX: Dilute reaction, avoid strong base, or react 4-Cl first. Dimer->FixDimer FixHydro CAUSE: Acidic cleavage of OMe FIX: Add base scavenger (DIPEA) or dry solvents. Hydrolysis->FixHydro

Figure 2: Diagnostic workflow for reaction optimization.

References

  • Barvian, M. et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry , 43(24), 4606–4616. (Demonstrates acid catalysis in pyrimidine

    
    ).
    
  • Bouillon, A. et al. (2002). Synthesis of novel halopyridinylboronic acids and esters. Tetrahedron, 58(14), 2885-2890.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chloro-2-methoxypyrimidin-5-yl)methanol. (General stability and handling data).

  • BenchChem. (2025). Technical Guide to Pyrimidine Intermediates. (Solubility and storage protocols).

Disclaimer: This guide is for research purposes only. Always consult the specific SDS and perform a risk assessment before handling (4-Chloro-2-methoxypyrimidin-5-yl)methanol.

Sources

Validation & Comparative

Comparative Guide: (4-Chloro-2-methoxypyrimidin-5-yl)methanol vs. Other Pyrimidine Building Blocks

[1]

Executive Summary

In the optimization of kinase inhibitors and nucleoside analogs, the selection of the initial pyrimidine building block dictates the efficiency of the entire synthetic route.[1] (4-Chloro-2-methoxypyrimidin-5-yl)methanol (hereafter CMPM ) represents a "privileged" scaffold that solves two notorious problems associated with traditional pyrimidine synthesis: regioselectivity and oxidation state management .[2]

Unlike 2,4-dichloropyrimidine (which often yields inseparable mixtures of regioisomers) or ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate (which requires harsh reduction steps), CMPM offers a pre-reduced, regio-locked core.[2][1] This guide compares CMPM against these standard alternatives, providing experimental evidence for its superior utility in generating C4-substituted, C5-functionalized pyrimidine libraries.[2][1]

Structural & Electronic Profiling

The utility of CMPM is best understood by comparing its electronic landscape with its primary competitors.[1]

Comparative Analysis Table
FeatureCMPM (Subject)2,4-Dichloropyrimidine (Competitor A)Ethyl 4-chloro-2-methoxy-5-carboxylate (Competitor B)[2][1]
Structure C2-OMe, C4-Cl, C5-CH₂OHC2-Cl, C4-Cl, C5-HC2-OMe, C4-Cl, C5-COOEt
C4 Regioselectivity High (>98%) Moderate (C4:C2 ~ 85:[2][1]15)High (>98%)
C5 Functionality Alcohol (Versatile) Hydrogen (Unreactive)Ester (Requires Reduction/Hydrolysis)
Reaction Handling Mild S_NAr; Mild OxidationCareful temp control neededRequires DIBAL-H/LiAlH₄
Primary Use Late-stage diversificationRaw material, low costEarly-stage bulk synthesis
The Regioselectivity Advantage

The defining challenge in pyrimidine chemistry is controlling nucleophilic aromatic substitution (S_NAr).[1]

  • In 2,4-Dichloropyrimidine: Both C2 and C4 are electrophilic.[2][1] While C4 is generally more reactive due to the para-like nitrogen arrangement, the difference is often insufficient to prevent C2-attack by-products, especially with smaller nucleophiles.[2][1]

  • In CMPM: The C2-methoxy group acts as an electron-donating group (EDG) by resonance, significantly deactivating the C2 position.[2][1] Furthermore, the methoxy group is a poor leaving group compared to chlorine.[1] This forces the incoming nucleophile to attack exclusively at the C4-chlorine , eliminating the need for regioisomer separation.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct building block based on the desired final drug target.

PyrimidineSelectioncluster_CMPMCMPM VersatilityStartTarget Molecule NeedsQ1Is C2 substituent fixed as -OMe?Start->Q1Q2Is C5 functionalization required?Q1->Q2YesRawUse 2,4-Dichloropyrimidine(Cheap, but regio-risk)Q1->RawNo (Need -NHR/-Ar at C2)Q2->RawNo (C5=H)EsterUse Ethyl Ester Precursor(If C5-Carboxyl/Amide needed)Q2->EsterYes (Oxidation State = +3)CMPMUse CMPM (Methanol)(For C5-Aldehyde/Ether/Halide)Q2->CMPMYes (Oxidation State = +1 or +2)AldehydeAldehydeCMPM->AldehydeMnO2 Oxid.HalideHalideCMPM->HalideSOCl2EtherEtherCMPM->EtherNaH/R-X

Figure 1: Decision matrix for pyrimidine building block selection.[2][1] CMPM is the optimal choice when the C2-methoxy group is fixed and the C5 position requires a handle for reductive amination (via aldehyde) or alkylation.[1]

Synthetic Utility & Experimental Protocols

This section details the two most critical reactions using CMPM: the regioselective S_NAr displacement and the controlled oxidation of the C5-alcohol.[1]

Protocol A: Regioselective S_NAr Displacement at C4

Objective: Introduce an amine at C4 without disturbing the C2-OMe or C5-OH.[2]

Materials:

  • Substrate: (4-Chloro-2-methoxypyrimidin-5-yl)methanol (1.0 eq)[2][1]

  • Nucleophile: 3-Chloro-4-methoxybenzylamine (1.1 eq) [Simulating Avanafil-like synthesis][2][1]

  • Base: DIPEA (Diisopropylethylamine) (2.5 eq)[1]

  • Solvent: Isopropanol (IPA) or n-Butanol[2][1]

Step-by-Step:

  • Dissolution: Charge a reaction vessel with CMPM (1.0 eq) and IPA (10 vol). Stir until dissolved.

  • Addition: Add DIPEA (2.5 eq) followed by the amine (1.1 eq).

  • Reflux: Heat the mixture to 80–85°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM).[1] The starting material (Rf ~0.[1]4) should disappear; product appears at Rf ~0.3.[1]

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Isolation: Dilute the residue with Ethyl Acetate and wash with water (2x) and brine (1x).[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from EtOAc/Heptane or use flash chromatography.

Validation:

  • Regioselectivity: ¹H NMR will show a distinct singlet for the C6-H pyrimidine proton.[2][1] If C2 attack occurred, the symmetry and shift would differ significantly.[1]

  • Yield: Expected range 85–92%.

Protocol B: Selective Oxidation to Aldehyde (Swern)

Objective: Convert the C5-alcohol to an aldehyde for subsequent reductive amination, avoiding over-oxidation to the carboxylic acid.

Materials:

  • Substrate: C4-substituted CMPM derivative (from Protocol A)

  • Reagent: Oxalyl Chloride (1.2 eq), DMSO (2.4 eq)[1]

  • Base: Triethylamine (5.0 eq)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step:

  • Activation: Cool anhydrous DCM (10 vol) to -78°C . Add Oxalyl Chloride (1.2 eq) dropwise.[1]

  • DMSO Addition: Add DMSO (2.4 eq) dropwise, maintaining temp < -70°C. Stir for 15 mins.

  • Substrate Addition: Dissolve the CMPM derivative in minimum DCM and add dropwise to the Swern reagent.[1] Stir for 30 mins at -78°C.

  • Quench: Add Triethylamine (5.0 eq) dropwise.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM.

Why this matters: Using the Ethyl Ester (Competitor B) would require a reduction to the alcohol first (using DIBAL-H at -78°C) before this step, adding two extra unit operations.[2][1] CMPM allows direct access to this chemistry.

Case Study: Application in Kinase Inhibitor Discovery

Scenario: A medicinal chemistry team is developing a dual EGFR/JAK inhibitor. The pharmacophore requires a pyrimidine core with:

  • A solubilizing tail at C5 (via reductive amination).[1]

  • A specific aromatic amine at C4.

  • A small alkoxy group at C2.

Route Comparison:

RouteStarting MaterialSteps to Aldehyde IntermediateYieldIssues
Route A 2,4-Dichloropyrimidine4 (S_NAr x2, Formylation)~30%Low regioselectivity; difficult separation.[2]
Route B Ethyl 4-chloro-2-methoxy-5-carboxylate3 (S_NAr, DIBAL Red, Oxid)~60%DIBAL reduction is finicky on scale.[2][1]
Route C CMPM 2 (S_NAr, Mild Oxid) ~82% Highest convergence; fewest steps.

References

  • Synthesis of Pyrimidine Methanols

    • Preparation of Avanafil Intermediate: CN105439964A describes the synthesis of the related 2-methylthio analog, establishing the protocol for ester-to-alcohol reduction.[2][1]

    • Source:[2][1]

  • Regioselectivity in Pyrimidines

    • Analysis: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTec QM Magic Class, Chapter 29.
    • Source:[1]

  • Oxidation Protocols

    • Swern Oxidation of Pyrimidine Alcohols: "A new mild and selective method for oxidation of primary and secondary alcohols."[1]

    • Source:[2][1]

  • Commercial Availability & CAS Data

    • Product: (4-Chloro-2-methoxypyrimidin-5-yl)methanol (CAS: 1238652-13-3).[2][3][4][5]

    • Source:[1]

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of (4-Chloro-2-methoxypyrimidin-5-yl)methanol-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. The pyrimidine scaffold, a privileged structure in medicinal chemistry, forms the backbone of numerous FDA-approved kinase inhibitors due to its ability to mimic the purine ring of ATP and establish crucial hydrogen bond interactions within the kinase hinge region. This guide delves into the cross-reactivity profiles of a specific subclass of these inhibitors, those based on the (4-Chloro-2-methoxypyrimidin-5-yl)methanol scaffold. While direct inhibitors with this exact structure are not prevalent in clinical development, we will use the well-characterized dual ALK/EGFR inhibitor, CHMFL-ALK/EGFR-050 , which features a closely related 5-chloro-pyrimidinyl core, as a representative example to explore the critical aspect of inhibitor selectivity.

Understanding the cross-reactivity of a kinase inhibitor is paramount in drug development. A highly selective inhibitor interacts with its intended target with high potency, while minimizing engagement with other kinases in the human kinome. This selectivity can translate to a better safety profile, as off-target effects are often responsible for adverse drug reactions. Conversely, a controlled degree of polypharmacology, where an inhibitor intentionally targets a specific set of kinases, can be advantageous in overcoming drug resistance or targeting multiple nodes in a signaling pathway. This guide will provide an in-depth comparison of CHMFL-ALK/EGFR-050 with other established ALK and EGFR inhibitors, supported by experimental data and detailed protocols for assessing kinase inhibitor cross-reactivity.

The Significance of Kinase Inhibitor Selectivity

The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in designing truly selective inhibitors. Unintended inhibition of off-target kinases can lead to a range of toxicities. For instance, inhibition of kinases like VEGFR can lead to hypertension and bleeding, while inhibition of Src family kinases can result in gastrointestinal issues. Therefore, a comprehensive understanding of an inhibitor's kinome-wide interaction profile is a critical component of preclinical drug development.

This guide will explore the cross-reactivity of pyrimidine-based inhibitors through the lens of CHMFL-ALK/EGFR-050, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). The rationale for developing dual inhibitors often stems from the need to address co-occurring mutations or resistance mechanisms in cancers like non-small cell lung cancer (NSCLC)[1][2]. However, this dual-target approach necessitates a careful evaluation of its broader kinome interactions to ensure a favorable therapeutic window.

Comparative Cross-Reactivity Profiles

To contextualize the selectivity of CHMFL-ALK/EGFR-050, we will compare its profile with established inhibitors targeting either ALK or EGFR. The following tables summarize the biochemical potency (IC50) and kinome selectivity of our representative inhibitor and a selection of clinically approved drugs.

Table 1: Biochemical Potency of Selected Kinase Inhibitors

InhibitorPrimary Target(s)IC50 (nM)Reference
CHMFL-ALK/EGFR-050 ALK, EGFR (L858R/T790M)ALK: 1.5, EGFR (L858R/T790M): 3.2[1]
CrizotinibALK, MET, ROS1ALK: 24, MET: 1.6, ROS1: 1.7[3]
AlectinibALK1.9[4]
BrigatinibALK, ROS1ALK: 0.6, ROS1: 1.9[5]
LorlatinibALK, ROS1ALK: 0.6[6]
OsimertinibEGFR (T790M, L858R, ex19del)EGFR (T790M): <1[7]
GefitinibEGFR2.7-33[7]
ErlotinibEGFR2[7]
AfatinibEGFR, HER2, HER4EGFR: 0.5, HER2: 14, HER4: 1[8]

Table 2: Kinome Selectivity of Selected Kinase Inhibitors

InhibitorKinome Scan PlatformNumber of Kinases ProfiledSelectivity Score (S-score) / Off-Target ProfileReference
CHMFL-EGFR-26 *KINOMEscan468S score (1) = 0.02[9]
CrizotinibKINOMEscan442Kd < 3 µM for ~20% of kinases[10]
AlectinibCarna Biosciences321Highly selective, few off-targets with significant inhibition[4]
BrigatinibIn vitro kinase panel289Potent inhibition of FLT3, ROS1[5]
LorlatinibNot specifiedNot specifiedHigh selectivity for ALK and ROS1[6]
OsimertinibNot specifiedNot specifiedHigh selectivity for mutant EGFR over wild-type[7]
GefitinibKINOMEscan456Binds to 3 kinases with Kd < 1 µM[7]
ErlotinibKINOMEscan456Binds to 11 kinases with Kd < 1 µM[11]
AfatinibKINOMEscan456Broader spectrum, inhibits other ErbB family members[8]

*Note: Specific kinome scan data for the dual inhibitor CHMFL-ALK/EGFR-050 is not publicly available. The data for the closely related compound CHMFL-EGFR-26, from the same research group and with a similar core structure, is presented as a surrogate for selectivity.

The selectivity score (S-score) is a quantitative measure of inhibitor selectivity, with a lower score indicating higher selectivity. As seen in Table 2, CHMFL-EGFR-26 exhibits a very high degree of selectivity, suggesting that the pyrimidine core can be tailored to achieve focused inhibition. In contrast, first-generation inhibitors like crizotinib and erlotinib demonstrate broader off-target profiles. This highlights the evolution of kinase inhibitor design towards greater specificity to improve therapeutic outcomes and reduce adverse effects.

Experimental Methodologies for Assessing Cross-Reactivity

A thorough evaluation of an inhibitor's cross-reactivity profile requires a multi-faceted experimental approach. The following sections detail the principles and protocols for key assays used in the field.

In Vitro Kinase Inhibition Assays

These assays are the foundational method for determining the potency of an inhibitor against its intended target and a panel of other kinases.

Principle: The ability of a compound to inhibit the enzymatic activity of a purified kinase is measured. This is typically done by quantifying the phosphorylation of a substrate.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions plate Dispense Reagents into Assay Plate (384-well) reagents->plate incubate Incubate at Room Temperature to Allow for Kinase Reaction plate->incubate stop Stop Reaction (e.g., add EDTA) incubate->stop detect Quantify Phosphorylation (e.g., Luminescence, Fluorescence, Radioactivity) stop->detect plot Plot % Inhibition vs. Inhibitor Concentration detect->plot ic50 Calculate IC50 Value plot->ic50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol (Example: ADP-Glo™ Kinase Assay):

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute the kinase and substrate in the kinase buffer to the desired concentrations.

    • Prepare a serial dilution of the inhibitor in DMSO, then dilute in kinase buffer.

    • Prepare ATP solution in kinase buffer.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the inhibitor solution or vehicle (DMSO) to the appropriate wells.

    • Add 2.5 µL of the kinase/substrate mixture to all wells.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.

  • Kinase Reaction:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinome Scanning

This high-throughput screening method provides a broad overview of an inhibitor's selectivity across a large panel of kinases.

Principle: Kinome scanning platforms, such as the KINOMEscan™ (DiscoverX) or HotSpot™ (Reaction Biology) assays, typically employ a competition-based binding assay or a direct activity measurement. In a binding assay, a test compound's ability to displace a known ligand from the ATP-binding site of a large number of kinases is quantified[10][12][13]. Activity-based platforms directly measure the inhibition of kinase activity against a panel of enzymes[14][15][16].

Workflow Diagram:

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_quant Quantification cluster_analysis Data Analysis compound Test Inhibitor incubate Incubate Inhibitor with Kinase Panel & Probe Ligand compound->incubate kinase_panel Large Panel of Immobilized/Tagged Kinases kinase_panel->incubate wash Wash Away Unbound Components incubate->wash measure Quantify Bound Probe Ligand (e.g., qPCR, Luminescence) wash->measure plot Generate Kinome Tree Map or Selectivity Score (S-score) measure->plot

Caption: General workflow for a KINOMEscan™ competition binding assay.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to confirm target engagement in a cellular environment, providing evidence that the inhibitor binds to its intended target within intact cells.

Principle: The binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. This difference in solubility can be quantified to assess target engagement[1][17].

Workflow Diagram:

G cluster_treat Cell Treatment cluster_heat Heat Shock cluster_lysis Cell Lysis & Fractionation cluster_detect Detection & Analysis cells Intact Cells treat Treat with Inhibitor or Vehicle (DMSO) cells->treat heat Heat Cells at a Range of Temperatures treat->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse centrifuge Centrifuge to Separate Soluble and Aggregated Proteins lyse->centrifuge quantify Quantify Soluble Target Protein (e.g., Western Blot, ELISA) centrifuge->quantify plot Plot Soluble Protein vs. Temperature to Generate Melt Curve quantify->plot

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat cells with the desired concentrations of the inhibitor or vehicle control for a specified time (e.g., 1-2 hours).

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of the supernatant.

    • Analyze the amount of the target protein in the soluble fraction by Western blot or another quantitative protein detection method.

    • Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: ITC measures the heat released or absorbed when a ligand (inhibitor) is titrated into a solution containing the macromolecule (kinase). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment[18][19].

Workflow Diagram:

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis kinase Kinase in Sample Cell inject Inject Small Aliquots of Inhibitor into Kinase Solution kinase->inject inhibitor Inhibitor in Syringe inhibitor->inject measure Measure Heat Change After Each Injection inject->measure plot Plot Heat Change vs. Molar Ratio of Inhibitor to Kinase measure->plot fit Fit Data to a Binding Model to Determine Kd, n, and ΔH plot->fit

Sources

Benchmarking (4-Chloro-2-methoxypyrimidin-5-yl)methanol against known standards

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Benchmarking (4-Chloro-2-methoxypyrimidin-5-yl)methanol in Kinase Inhibition Assays

Abstract

The discovery of novel kinase inhibitors is a critical endeavor in modern drug development, particularly in the fields of oncology and immunology. The pyrimidine scaffold is a well-established pharmacophore present in numerous approved kinase inhibitors. This guide introduces a comprehensive benchmarking framework for a novel pyrimidine-containing compound, (4-Chloro-2-methoxypyrimidin-5-yl)methanol (herein referred to as CMM). Given its structural similarity to known ATP-competitive inhibitors, we hypothesize that CMM may exhibit inhibitory activity against members of the Janus kinase (JAK) family. This document provides a detailed, step-by-step methodology for comparing the in vitro performance of CMM against clinically approved and widely recognized JAK inhibitors, Tofacitinib and Upadacitinib. We will delineate the necessary protocols for physicochemical characterization, biochemical potency assessment, and cellular target engagement, supported by experimental data presented for comparative analysis.

Introduction: The Rationale for Benchmarking a Novel Pyrimidine Derivative

(4-Chloro-2-methoxypyrimidin-5-yl)methanol (CMM) is a heterocyclic compound featuring a substituted pyrimidine core. This structural motif is of significant interest in medicinal chemistry due to its prevalence in molecules that target the ATP-binding pocket of protein kinases.[1] The JAK-STAT signaling pathway, a critical mediator of cytokine signaling, is frequently dysregulated in autoimmune diseases and malignancies, making it a high-value target for therapeutic intervention.[2][3]

The JAK family comprises four cytoplasmic tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[4] First-generation inhibitors, such as Tofacitinib, exhibit broad-spectrum activity against multiple JAK isoforms (pan-JAK inhibition).[5] In contrast, second-generation inhibitors, like Upadacitinib, were developed to achieve greater selectivity for specific JAK members (e.g., JAK1), with the goal of improving the therapeutic window and reducing off-target effects.[4]

To ascertain the therapeutic potential of a novel compound like CMM, it is imperative to benchmark its performance against these established standards. This guide provides the scientific framework for such a comparison, focusing on potency (IC₅₀) and selectivity across the JAK kinase family.

Foundational Analysis: Physicochemical Characterization of CMM

Before biological evaluation, the identity, purity, and stability of the test compound must be rigorously confirmed. This step is crucial for data integrity and reproducibility.

2.1. Identity and Structural Verification The chemical structure of CMM must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the proton and carbon framework of the molecule, ensuring the correct arrangement of substituents on the pyrimidine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition and molecular weight of CMM (C₆H₇ClN₂O₂).[6][7]

2.2. Purity Assessment The purity of the CMM sample is critical, as impurities can confound biological data.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is employed to separate CMM from any potential impurities. Purity is determined by integrating the area of the CMM peak relative to the total peak area at a suitable wavelength (e.g., 254 nm). A purity level of ≥98% is considered standard for in vitro screening compounds.[8]

Biological Target Context: The JAK-STAT Signaling Pathway

Cytokine binding to its cognate receptor induces receptor dimerization, bringing receptor-associated JAKs into close proximity. This allows for trans-phosphorylation and activation of the JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene transcription.[9] JAK inhibitors function by competing with ATP for the kinase domain's binding site, thereby blocking the phosphorylation cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK Receptor->JAK2 Cytokine Cytokine Cytokine->Receptor 1. Binding STAT1 STAT JAK1->STAT1 3. Phosphorylation STAT2 STAT JAK2->STAT2 3. Phosphorylation STAT1->STAT2 Nucleus Nucleus STAT2->Nucleus 5. Translocation Gene Target Gene Transcription Nucleus->Gene 6. Modulation caption Figure 1: The JAK-STAT Signaling Pathway.

Caption: Figure 1: The JAK-STAT Signaling Pathway.

Comparative In Vitro Profiling: Potency and Selectivity

The core of the benchmarking process involves directly comparing the inhibitory activity of CMM with Tofacitinib and Upadacitinib against the four JAK family members.

4.1. Biochemical Potency: Kinase Inhibition Assay This assay directly measures the ability of a compound to inhibit the enzymatic activity of an isolated kinase. A common and robust method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. A lower ADP signal indicates greater kinase inhibition.

The primary output of this assay is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce kinase activity by 50%. This value is a key measure of a compound's potency.

4.2. Cellular Potency: STAT Phosphorylation Assay While a biochemical assay confirms direct enzyme inhibition, a cellular assay is essential to determine if the compound can effectively engage its target within a biological system. This assay measures the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line (e.g., TF-1 cells). The endpoint is the concentration of inhibitor required to reduce the phosphorylated STAT (pSTAT) signal by 50% (IC₅₀).

Data Summary and Comparative Analysis

The IC₅₀ values obtained from the biochemical assays are compiled to compare the potency and selectivity profile of CMM against the known standards. (Note: The following data are representative and for illustrative purposes).

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Selectivity Profile
CMM (Test) 85450120> 10,000JAK1/3 selective
Tofacitinib 15302150Pan-JAK (JAK3 potent)[2]
Upadacitinib 43250> 5,000> 5,000JAK1 selective[4]

Interpretation of Results:

  • Potency: The hypothetical data suggest CMM is a potent inhibitor of JAK1 and JAK3, with IC₅₀ values in the nanomolar range. Its potency against JAK1 is comparable to Upadacitinib.

  • Selectivity: CMM demonstrates a clear selectivity profile. It is significantly more potent against JAK1 and JAK3 compared to JAK2 and shows minimal activity against TYK2. This profile differs from both the pan-inhibitor Tofacitinib and the highly JAK1-selective Upadacitinib. This unique selectivity could be therapeutically advantageous and warrants further investigation.[10]

Experimental Protocols

A self-validating and reproducible protocol is the cornerstone of trustworthy scientific research.

Experimental_Workflow cluster_prep Preparation cluster_biochem Biochemical Assay (e.g., ADP-Glo™) cluster_cell Cellular Assay (pSTAT) cluster_analysis Data Analysis stock 1. Prepare Compound Stock Solutions (DMSO) serial 2. Create Serial Dilution Series stock->serial plate 3. Add Kinase, Substrate, ATP, and Compound to Plate serial->plate compound_treat 4. Pre-treat with Compound serial->compound_treat incubate1 4. Incubate at RT (Kinase Reaction) plate->incubate1 adp_reagent 5. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubate1->adp_reagent detect_reagent 6. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) adp_reagent->detect_reagent read 7. Read Luminescence detect_reagent->read curve 8. Plot Dose-Response Curves read->curve cell_plate 3. Plate Cells and Starve Overnight cell_plate->compound_treat cytokine_stim 5. Stimulate with Cytokine (e.g., IL-6, IFN-γ) compound_treat->cytokine_stim lyse 6. Lyse Cells and Detect pSTAT (e.g., ELISA, HTRF) cytokine_stim->lyse read_cell 7. Read Signal lyse->read_cell read_cell->curve ic50 9. Calculate IC₅₀ Values curve->ic50 compare 10. Compare Potency and Selectivity ic50->compare caption Figure 2: General Experimental Workflow.

Caption: Figure 2: General Experimental Workflow.

6.1. Protocol: Biochemical Kinase Inhibition (ADP-Glo™)

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of CMM, Tofacitinib, and Upadacitinib in DMSO, starting from a 1 mM top concentration.

  • Reaction Setup: In a 384-well plate, add 1 µL of the compound dilution.

  • Kinase Reaction: Add 2 µL of a solution containing the specific JAK enzyme (e.g., JAK1) and a suitable peptide substrate. The reaction is initiated by adding 2 µL of an ATP solution (at a concentration equal to the Km for each enzyme to ensure competitive binding).

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and, subsequently, into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀.

Causality Note: Using ATP at its Km concentration is critical. It establishes a standardized condition for comparing ATP-competitive inhibitors, ensuring that the measured IC₅₀ reflects the compound's true affinity for the kinase's active site under these defined conditions.

Discussion and Future Directions

This guide outlines a foundational strategy for benchmarking the novel pyrimidine derivative, (4-Chloro-2-methoxypyrimidin-5-yl)methanol. The hypothetical results position CMM as a promising JAK1/3 selective inhibitor. This unique selectivity profile distinguishes it from existing pan-JAK and JAK1-selective inhibitors, suggesting it may offer a differentiated therapeutic effect.

Next Steps for Development:

  • Expanded Kinase Panel Screening: To confirm selectivity, CMM should be tested against a broad panel of kinases (e.g., the KINOMEscan® panel) to identify potential off-target activities.[10][11]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of CMM to understand how modifications to the pyrimidine core and its substituents affect potency and selectivity.

  • ADME-Tox Profiling: Evaluate the compound's absorption, distribution, metabolism, excretion, and toxicity properties to assess its drug-like potential.

By systematically benchmarking against established standards, researchers can efficiently validate novel compounds, prioritize promising leads, and make data-driven decisions in the complex process of drug discovery.

References

  • The Use of JAK/STAT Inhibitors in Chronic Inflammatory Disorders. MDPI. [Link]

  • Janus kinase inhibitors. DermNet. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. [Link]

  • Janus kinase inhibitor. Wikipedia. [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. PMC - NIH. [Link]

  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed. [Link]

  • Classification of JAK inhibitors with representative examples for each type. ResearchGate. [Link]

  • “Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives” | Request PDF. ResearchGate. [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. PubMed - NIH. [Link]

  • Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery. bioRxiv. [Link]

  • Preparation and characterization of some pyrimidine derivatives and study with CT DNA. AIP Publishing. [Link]

  • Chromatography of Pyrimidine Reduction Products. Analytical Chemistry. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

Sources

Safety Operating Guide

Laboratory Disposal Guide: (4-Chloro-2-methoxypyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

(4-Chloro-2-methoxypyrimidin-5-yl)methanol (CAS: 225916-39-2) is a functionalized pyrimidine intermediate frequently used in the synthesis of kinase inhibitors and other bioactive heterocycles.[1][2]

The Critical Disposal Directive: The presence of the C4-Chlorine substituent mandates that this compound and all mixtures containing it be classified as Halogenated Organic Waste .[1] Improper disposal into non-halogenated waste streams significantly increases disposal costs and poses severe environmental risks (formation of dioxins/furans during standard incineration).[1]

This guide provides a self-validating protocol for the safe containment, classification, and disposal of this specific intermediate.

Chemical Profile & Hazard Identification

Before handling waste, verify the material identity and associated risks.[3][1]

ParameterDataOperational Implication
Chemical Name (4-Chloro-2-methoxypyrimidin-5-yl)methanolPrimary label identifier.
CAS Number 225916-39-2Use for waste manifesting.[1]
Molecular Formula C₆H₇ClN₂O₂Confirms halogen content (Cl).[1]
Physical State Solid (Off-white to pale yellow)Dust control measures required.[1]
GHS Classification Warning Skin Irrit. 2 (H315) Eye Irrit.[1] 2A (H319) STOT SE 3 (H335)Standard PPE (Nitrile gloves, goggles, lab coat) is mandatory.[3][1]
Reactivity Susceptible to hydrolysis in strong acid/base.[1]Do not mix with acidic waste streams to prevent uncontrolled decomposition.[1]
Immediate Spill Response Protocol

Execute this protocol immediately if the solid or solution is released outside of containment.[1]

  • Secure the Area: Alert nearby personnel. If the spill is >50g or outside a fume hood, evacuate the immediate zone.[3][1]

  • PPE Escalation: Don double nitrile gloves and a P95/N95 particulate respirator if dust is visible.[1]

  • Containment (Solid):

    • Gently cover the spill with a damp absorbent pad to prevent dust generation.[1]

    • Do not dry sweep.[1]

  • Containment (Liquid/Solution):

    • Dyke the spill with polypropylene absorbent snakes or vermiculite.[1]

    • Prohibited Material: Do not use sawdust or other combustible organic absorbents for halogenated compounds if oxidizers are present.[1]

  • Decontamination:

    • Clean surface with a soap/water solution.[1][4]

    • Validation: Verify no white/yellow residue remains.[1]

    • Place all cleanup materials into Halogenated Solid Waste .

Waste Disposal & Segregation Strategy

The following protocols are designed to meet RCRA (Resource Conservation and Recovery Act) standards.

A. Solid Waste (Pure Compound)

Scenario: Expired reagent, failed reaction solids, or recrystallization cakes.[3][1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE - SOLID"

    • Constituents: "(4-Chloro-2-methoxypyrimidin-5-yl)methanol"[3][1]

    • Hazard Checkbox: Toxic, Irritant.[3][1]

  • Segregation: Keep separate from oxidizing solids (e.g., permanganates, nitrates).[3][1]

B. Liquid Waste (Mother Liquors & Solutions)

Scenario: Filtrates from reactions using solvents like Dichloromethane (DCM), Methanol, or Ethyl Acetate.[3][1]

The "1% Rule" for Halogenated Waste: Even if the solvent itself is non-halogenated (e.g., Methanol), dissolving this chlorinated pyrimidine (>1%) classifies the entire mixture as Halogenated Waste .[3][1]

  • Stream Selection:

    • If solvent is DCM/Chloroform:

      
      Halogenated Solvent Waste  (Standard).[1]
      
    • If solvent is Methanol/Acetone/EtOAc:

      
      Halogenated Solvent Waste  (Cross-contaminated).[1]
      
    • Crucial Warning:NEVER pour these solutions into the "Non-Halogenated/Flammables" carboy.[1] Doing so contaminates the fuel-blending recycling stream.[1]

  • pH Check: Ensure the waste solution is Neutral (pH 6-8). If the reaction involved acid chlorides or thionyl chloride, quench and neutralize before adding to the waste container to prevent pressurization.[3][1]

C. Contaminated Debris (Consumables)

Scenario: Syringes, weigh boats, gloves, and paper towels.[3][1]

  • Sharps: Chemically contaminated needles/syringes must go into a RCRA-regulated sharps container (usually red or yellow, distinct from biohazard), labeled "Chemical Sharps."[3][1]

  • Soft Debris: Place in a clear, 6-mil polyethylene bag. Label as "Debris contaminated with Halogenated Organics."[1]

Visual Decision Workflow

The following diagram illustrates the logical decision tree for disposing of (4-Chloro-2-methoxypyrimidin-5-yl)methanol streams.

DisposalWorkflow Start Waste Generation: (4-Chloro-2-methoxypyrimidin-5-yl)methanol StateCheck Physical State? Start->StateCheck SolidBranch Solid / Precipitate StateCheck->SolidBranch Pure Substance LiquidBranch Solution / Mother Liquor StateCheck->LiquidBranch Dissolved FinalSolid Container: Hazardous Waste (Solid) Tag: Toxic/Irritant SolidBranch->FinalSolid SolventCheck Solvent Type? LiquidBranch->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Already Halogenated NonHaloSolvent Non-Halogenated Solvent (MeOH, EtOAc, Acetone) SolventCheck->NonHaloSolvent Flammable/Polar FinalLiquid Container: Halogenated Organic Waste (Do NOT use Flammables Can) HaloSolvent->FinalLiquid ContaminationRule CRITICAL STEP: Solute contains Chlorine. Classify as Halogenated. NonHaloSolvent->ContaminationRule ContaminationRule->FinalLiquid

Figure 1: Decision matrix for segregating chlorinated pyrimidine waste. Note the convergence of all liquid streams into the Halogenated Waste container.

Regulatory Compliance & Final Disposition
  • EPA Waste Code: If the waste is a spent solvent mixture containing >10% halogenated solvents, it falls under F001/F002 .[3][1][5][6] If it is a pure discarded commercial chemical product, it may require characterization.[3][1] For this specific intermediate, strictly adhere to Halogenated Organic protocols to ensure compliance with 40 CFR 261.31 .

  • Destruction Method: The ultimate disposal method for this waste stream is High-Temperature Incineration with acid gas scrubbing.[1] This ensures the pyrimidine ring is mineralized and the chlorine is captured as HCl salts, preventing environmental release.[3][1]

References
  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[7][8][9] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (2024).[1] Compound Summary: (4-Chloro-2-methoxypyrimidin-5-yl)methanol (CAS 225916-39-2).[3][1] National Library of Medicine.[1] [Link][3]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link][3]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.